3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxycarbonylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUHUQRLOGKXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Part 1: Executive Summary & Chemical Identity
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (CAS: 35977-78-7) represents a critical "desymmetrized" building block in organic synthesis. Derived from the symmetric 2,3-naphthalenedicarboxylic anhydride, this mono-ester allows researchers to differentiate between the two neighboring carbonyl positions on the naphthalene ring. This capability is essential in medicinal chemistry for creating regio-defined polycyclic scaffolds, heterocycles (such as phthalimides and isoindolinones), and fluorophores.
Chemical Identification
| Attribute | Detail |
| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid |
| Common Synonyms | Methyl 3-carboxy-2-naphthoate; Mono-methyl 2,3-naphthalenedicarboxylate |
| CAS Registry Number | 35977-78-7 |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| SMILES | COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O |
| Structure Description | Naphthalene core substituted at the 2 and 3 positions with a carboxylic acid and a methyl ester, respectively.[1][2][3][4][5][6][7][8][9][10][11] |
Part 2: Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in public literature. The values below combine available data with high-confidence predictive models based on structural analogs (e.g., mono-methyl phthalate).
Physical State & Solubility
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical for naphthalene carboxylic acids.[10] |
| Melting Point | 165–175°C (Predicted) | Expected to be lower than the diacid (239°C) but significantly higher than the dimethyl ester (47–50°C) due to intermolecular hydrogen bonding. |
| Boiling Point | ~420°C (Predicted at 760 mmHg) | Decomposes before boiling at standard pressure. |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM. | The ester group improves lipophilicity compared to the diacid. |
| Solubility (Aqueous) | Insoluble in neutral water; Soluble in alkaline solutions (e.g., NaHCO₃, NaOH). | Dissolves via deprotonation of the carboxylic acid. |
Chemical Parameters for Drug Design
-
pKa (Acidic): 4.17 ± 0.10 (Predicted). The carboxylic acid is moderately acidic, comparable to benzoic acid derivatives.
-
LogP (Lipophilicity): 2.45 . This value indicates moderate lipophilicity, making it a suitable fragment for orally bioavailable drugs (Rule of 5 compliant).
-
H-Bond Donors: 1 (Carboxylic acid -OH).
-
H-Bond Acceptors: 4 (Two carbonyls, two ether/hydroxyl oxygens).
Part 3: Synthetic Pathways & Manufacturing
The synthesis of 3-(methoxycarbonyl)naphthalene-2-carboxylic acid is a classic example of anhydride desymmetrization . The workflow begins with commercially available 2,3-dimethylnaphthalene or 2,3-naphthalenedicarboxylic acid.
Step-by-Step Synthesis Protocol
1. Precursor Preparation: 2,3-Naphthalenedicarboxylic Anhydride [2][3][6]
-
Reaction: Dehydration of 2,3-naphthalenedicarboxylic acid.[2]
-
Reagents: Acetic anhydride (Ac₂O) or Sublimation.
-
Conditions: Reflux in Ac₂O for 2–4 hours, then concentrate.
-
Yield: >90%.
-
Checkpoint: The anhydride (CAS 716-39-2) melts at ~246°C. Ensure complete conversion to avoid water contamination in the next step.
2. Desymmetrization (Methanolysis) This is the critical step to generate the target mono-ester.
-
Reagents: Anhydrous Methanol (MeOH), Sodium Methoxide (NaOMe) or DMAP (Catalytic).
-
Protocol:
-
Dissolve 2,3-naphthalenedicarboxylic anhydride (1.0 eq) in anhydrous MeOH (10-20 volumes).
-
Add a catalytic amount of DMAP (0.1 eq) or reflux simply with MeOH if uncatalyzed (slower).
-
Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (disappearance of anhydride).
-
Workup (Crucial): Evaporate MeOH. Dissolve residue in EtOAc. Wash with 1N HCl (to remove DMAP). Extract with saturated NaHCO₃ solution .
-
The target mono-ester moves into the aqueous layer as the carboxylate salt.
-
Unreacted anhydride (hydrolyzed to diacid) or diester remains in organic or precipitates.
-
-
Acidify the aqueous layer with HCl to pH 2. The mono-ester precipitates.[2]
-
Visual Synthesis Workflow (Graphviz)
Figure 1: Synthetic route from raw material to the target mono-ester via the anhydride intermediate.
Part 4: Applications in Drug Discovery & Material Science
The utility of 3-(methoxycarbonyl)naphthalene-2-carboxylic acid lies in its bifunctionality . Having one acid and one ester group allows for selective reactions at specific carbons.
Selective Amidation (Scaffold Construction)
Researchers can activate the free carboxylic acid (using SOCl₂ or EDC/HOBt) to form an amide without disturbing the methyl ester.
-
Mechanism: Acid Chloride formation
Amine addition Amide-Ester intermediate. -
Use Case: Synthesis of Naphthalimides (intercalating agents for DNA) or Isoindolinones .
Curtius Rearrangement (Amino Acid Isosteres)
The free acid can be converted to an acyl azide and rearranged to an isocyanate, and subsequently hydrolyzed to an amine.
-
Result: Methyl 3-amino-2-naphthoate.
-
Relevance: This is a precursor to fluorescent amino acids and fused heterocyclic drugs.
Reduction to Unsymmetrical Diols
Selective reduction of the ester (using LiBH₄) in the presence of the carboxylate (protected as salt) or reduction of the acid (via borane) allows for the creation of hydroxymethyl derivatives.
Reactivity Diagram
Figure 2: Key chemical transformations utilizing the orthogonal reactivity of the acid and ester groups.
Part 5: Handling, Safety, and Stability
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: WARNING .
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from moisture to prevent hydrolysis of the ester back to the diacid.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizers and strong bases (unless intended for hydrolysis).
References
-
Synthesis of 2,3-Naphthalenedicarboxylic Acid: Organic Syntheses, Coll.[7] Vol. 5, p. 810 (1973); Vol. 42, p. 810 (1962). Link
-
Anhydride Formation & Properties: BenchChem Technical Guide on Naphthalenedicarboxylic Anhydrides. Link
- General Methanolysis of Cyclic Anhydrides:Journal of Organic Chemistry, "Regioselective opening of cyclic anhydrides," standard protocols for phthalic analogs applied to naphthalene systems.
-
CAS Registry Data: CAS Common Chemistry, Record for 35977-78-7. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2,3-Naphthalenedicarboxylic Anhydride synthesis - chemicalbook [chemicalbook.com]
- 3. 716-39-2|2,3-Naphthalenedicarboxylic Anhydride|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 4. 1,2-ジメトキシエタン anhydrous, 99.5%, inhibitor-free | Sigma-Aldrich [sigmaaldrich.com]
- 5. 150-78-7 CAS | HYDROQUINONE DIMETHYL ETHER | Laboratory Chemicals | Article No. 04103 [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106748752A - A kind of preparation method of 2,3 naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 10. 1,4-Dimethoxybenzene | 150-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chemimpex.com [chemimpex.com]
Conformational Locking in Peri-Substituted Naphthalenes: A Technical Guide to 1,8-Naphthalic Hemiesters
Topic: Molecular Structure and Conformational Analysis of Naphthalene Hemiesters Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Structural Chemistry)
Executive Summary
In the realm of structural chemistry and drug design, the naphthalene scaffold offers a unique geometric platform. While the planar aromatic system is well-understood, 1,8-disubstituted (peri-substituted) naphthalenes introduce a critical steric anomaly known as the "peri-effect."
This guide focuses on Naphthalene Hemiesters (specifically 1-alkoxycarbonyl-naphthalene-8-carboxylic acid derivatives). These molecules are not merely synthetic intermediates; they are masterclasses in intramolecular hydrogen bonding and steric strain release. For the drug development professional, understanding the conformational preferences of these hemiesters is vital for designing rigid bioisosteres, chiral solvating agents, and prodrugs with tunable hydrolysis rates.
The Peri-Effect: Steric & Electronic Landscape
The defining feature of 1,8-naphthalene hemiesters is the proximity of the substituents. The distance between the C1 and C8 carbons is approximately 2.5 Å , significantly shorter than the sum of the van der Waals radii for two carbon atoms (~3.4 Å).
Conformational Consequences
To relieve this steric clash, the hemiester adopts a non-planar geometry. This distortion manifests in two primary ways:
-
In-Plane Splaying: The C1-Cipso and C8-Cipso bonds bend away from each other within the aromatic plane.
-
Out-of-Plane Twisting: The ester and carboxylic acid groups rotate out of the naphthalene plane to minimize dipole-dipole repulsion and steric overlap.
The Hydrogen Bond Lock
Unlike simple 1,8-dialkyl naphthalenes, hemiesters possess a donor (COOH) and an acceptor (COOR). This allows for a strong intramolecular Hydrogen Bond (IMHB) forming a pseudo-seven-membered ring.
-
Dominant Conformer: The syn-orientation where the acidic proton coordinates to the carbonyl oxygen of the ester.
-
Energetic Stabilization: This IMHB stabilizes the molecule by 5–7 kcal/mol, often locking it into a conformation that mimics a fused tricyclic system.
Synthetic Pathways & Structural Integrity
To study these conformations, one must first synthesize the hemiester with high fidelity, avoiding the formation of the symmetrical diester or reversion to the anhydride.
Protocol: Nucleophilic Opening of 1,8-Naphthalic Anhydride
Note: This protocol favors the formation of the mono-ester (hemiester) over the diester due to the steric inhibition of the second esterification.
Reagents: 1,8-Naphthalic anhydride, anhydrous alcohol (MeOH or EtOH), Sodium alkoxide (catalytic), THF (solvent).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1,8-naphthalic anhydride in 50 mL of anhydrous THF under
atmosphere. -
Activation: Add 1.1 equivalents of the corresponding sodium alkoxide (e.g., NaOMe for methyl ester) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The anhydride ring opening is driven by the relief of ring strain.
-
Quench & Acidification: Pour the reaction mixture into ice-cold 1M HCl. Crucial: The pH must be < 2 to protonate the carboxylate and prevent re-cyclization to the anhydride.
-
Isolation: Extract with EtOAc, wash with brine, and dry over
. -
Purification: Recrystallization from toluene is preferred over column chromatography, as silica gel can sometimes catalyze the reversion to anhydride.
Caption: Synthetic pathway for 1,8-naphthalene hemiesters highlighting the critical acid quench to prevent anhydride reversion.
Conformational Analysis Protocols
As a Senior Scientist, you cannot rely on a single data point. You must triangulate the structure using X-ray, NMR, and Computational Chemistry.
X-Ray Crystallography (The "Gold Standard")
In the solid state, 1,8-hemiesters typically form centrosymmetric dimers via the carboxylic acid groups, while the ester group remains twisted.
-
Key Metric: Measure the torsion angle (
) between the naphthalene plane and the carbonyl carbon. Expect values between 40°–60° for peri-substituted systems [1].
Solution-State NMR & Rotational Barriers
In solution, the IMHB may fluctuate. We use Variable Temperature (VT) NMR to determine the rotational energy barrier (
Experimental Setup:
-
Solvent: Use a high-boiling, non-polar solvent like
or to observe coalescence. -
Target Nuclei: Monitor the ester methyl protons (
) or the carboxyl carbon ( ). -
Procedure:
-
Acquire spectra from 25°C up to 120°C in 10°C increments.
-
Identify the Coalescence Temperature (
) : The point where chemically equivalent but magnetically distinct signals (due to restricted rotation) merge. -
Calculate
using the Eyring equation.
-
Computational Modeling (DFT)
To validate experimental data, Density Functional Theory (DFT) is required.
Recommended Level of Theory:
-
Functional:
B97X-D or B3LYP-D3(BJ). Reasoning: Standard B3LYP fails to account for the dispersion interactions ( -stacking) critical in naphthalene systems. The "-D" dispersion correction is mandatory. -
Basis Set: 6-311+G(d,p).[1] Diffuse functions (+) are essential for modeling the hydrogen bond accurately.
-
Solvation: IEFPCM model matching your NMR solvent.
Data Presentation: Comparison of Structural Parameters
| Parameter | Method | Typical Value (1,8-System) | Significance |
| C1...C8 Distance | X-Ray / DFT | 2.45 - 2.50 Å | Indicates severe steric strain (Peri-effect). |
| Torsion Angle ( | X-Ray | 40° - 60° | Degree of out-of-plane twisting to relieve strain. |
| DFT | 1.60 - 1.75 Å | Strength of Intramolecular H-Bond. | |
| Rotational Barrier ( | VT-NMR | 12 - 16 kcal/mol | Stability of the atropisomer at RT. |
Applications in Drug Development[3][4][5]
Why does this structural analysis matter?
Prodrug Design (Hydrolysis Kinetics)
The "peri-effect" accelerates hydrolysis. The neighboring carboxylic acid acts as an intramolecular general acid/base catalyst.
-
Mechanism: The carboxylate can attack the ester carbonyl to form a cyclic anhydride intermediate, which then rapidly hydrolyzes [2].
-
Utility: By modifying the steric bulk at the 8-position, you can tune the half-life of a prodrug ester from minutes to hours, independent of systemic metabolic enzymes.
Chiral Resolution Agents
While the hemiester itself is often rapidly interconverting, its salt forms (with chiral amines) lock into rigid diastereomeric pairs.
-
Application: Use 1,8-naphthalic hemiesters to resolve racemic amines. The rigid "clamshell" shape creates a highly specific binding pocket for chiral recognition.
Bioisosteres
The 1,8-naphthalene scaffold serves as a rigid bioisostere for cis-stilbene or other twisted aromatic systems found in kinase inhibitors. The hemiester functionality mimics the electrostatic profile of phosphate groups in some active sites.
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for characterizing a new naphthalene hemiester derivative.
Caption: Integrated analytical workflow for structural validation of naphthalene hemiesters.
References
-
Fitzgerald, L. J., Gallucci, J. C., & Gerkin, R. E. (1991).[2] Structure of 1,8-naphthalenedicarboxylic acid (naphthalic acid), C12H8O4: ring geometry and hydrogen-bonding effects.[2] Acta Crystallographica Section B. [2]
-
Bowden, K. (2006). Intramolecular Catalysis in the Hydrolysis of Esters and Amides. Royal Society of Chemistry, Organic & Biomolecular Chemistry.[3]
-
Goumont, R., et al. (2009). Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid. Organic & Biomolecular Chemistry.[1][4][3][5][6]
-
Proton Sponge & Peri-Naphthalenes. (General Reference). Peri-naphthalenes and their derivatives in organic synthesis.[5][7] Wikipedia / General Chemical Literature.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure of 1,8-naphthalenedicarboxylic acid (naphthalic acid), C12H8O4: ring geometry and hydrogen-bonding effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 6. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
Thermodynamic Stability of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
This guide details the thermodynamic stability profile of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (also known as the monomethyl ester of naphthalene-2,3-dicarboxylic acid). It is structured to serve drug development professionals requiring precise control over this intermediate during Active Pharmaceutical Ingredient (API) synthesis and formulation.[1]
Technical Guide 26-B | Chemical Development Series
Part 1: Executive Technical Synthesis
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is a "Janus" intermediate: it possesses the dual functionality of a stable carboxylic acid and a reactive ester.[1] Its thermodynamic profile is dominated by the ortho-effect , where the proximity of the C-2 and C-3 substituents creates a high propensity for intramolecular cyclization.[1]
For researchers, the critical stability parameter is not simple decomposition, but disproportionation .[1] Upon thermal stress or acid catalysis, this molecule does not merely degrade; it reverts to the thermodynamically preferred naphthalene-2,3-dicarboxylic anhydride , ejecting methanol.[1] This "Anhydride Trap" is the primary failure mode in scale-up and storage.[1]
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Relevance |
| Molecular Formula | C₁₃H₁₀O₄ | Core Scaffold |
| Molecular Weight | 230.22 g/mol | Stoichiometry |
| Predicted pKa | ~3.8 - 4.2 (COOH) | Ionization stabilizes the ester bond. |
| Melting Point | Distinctive behavior | Often melts with simultaneous cyclization (decomposition) to the anhydride.[1] |
| Solubility | High in polar organics (DMSO, MeOH); Low in water (pH < 4).[1] | Solvent choice dictates hydrolytic stability.[1] |
Part 2: The Thermodynamic Landscape
The Anhydride Trap (Thermal Instability)
Unlike meta- or para-substituted isomers, the 2,3-substitution pattern allows the carboxylic acid nucleophile to attack the adjacent ester carbonyl. This pathway is entropically favored, forming a stable 5-membered anhydride ring.[1]
-
Mechanism: Intramolecular nucleophilic acyl substitution.[1]
-
Thermodynamic Driver: Entropy (release of methanol gas) and the high lattice energy of the planar anhydride.
-
Trigger: Temperatures >100°C or acidic anhydrous conditions.[1][2]
Hydrolytic Stability (Solution State)
In aqueous media, the stability is pH-dependent:
-
Acidic (pH < 3): The protonated carboxylic acid can act as an intramolecular catalyst, accelerating hydrolysis to the dicarboxylic acid.
-
Neutral/Basic (pH > 5): The carboxylate anion (
) is formed. Electrostatic repulsion prevents the anion from attacking the ester carbonyl, significantly increasing stability against cyclization. However, standard intermolecular base hydrolysis (saponification) becomes the dominant degradation pathway over time.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Stability Pathway Diagram
The following diagram illustrates the competing thermodynamic wells. The Mono-Ester is a kinetic intermediate, not the thermodynamic sink.
Caption: The Mono-Ester is metastable. Heat drives it right (Anhydride); water drives it left (Diacid).[1]
Part 3: Experimental Protocols for Stability Assessment
Protocol A: Thermal Stress Test (Solid State)
Use this to determine drying limits for the API intermediate.
-
Preparation: Weigh 50 mg of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid into three separate crimped HPLC vials.
-
Stress Conditions:
-
Vial A: Control (4°C).
-
Vial B: 60°C (Vacuum oven equivalent).
-
Vial C: 100°C (Reaction simulation).
-
-
Duration: Incubate for 24 hours.
-
Analysis: Dissolve in Acetonitrile (dry) to prevent in-situ hydrolysis. Analyze via HPLC-UV (254 nm).
-
Success Criteria:
-
< 0.5% increase in Anhydride peak (relative retention time usually > 1.2x of mono-ester).[1]
-
Note: If Anhydride standard is unavailable, monitor for the appearance of a less polar peak and loss of the parent peak.
-
Protocol B: pH-Rate Profile (Solution State)
Use this to determine formulation buffers.[1]
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Solubilization: Dissolve the compound in DMSO (stock 10 mg/mL).
-
Initiation: Spike DMSO stock into buffers (final conc. 0.1 mg/mL) at 25°C.[1]
-
Sampling: Inject immediately (t=0) and every 2 hours for 12 hours.
-
Data Interpretation:
Part 4: Handling & Storage Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity of the material:
-
Avoid Acidic Methanol: Do not store the compound in methanol with trace acid.[1] This promotes equilibrium shift back to the Diester or cyclization to the Anhydride.
-
Drying: Never dry this intermediate above 60°C. Use vacuum at ambient temperature (
) to remove solvents. High heat triggers the "Anhydride Trap."[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Synthesis Quench: When synthesizing via anhydride opening, quench the reaction into a buffered solution (pH ~7-8) rather than strong acid to prevent immediate reversion or over-hydrolysis.
Decision Tree for Solvent Selection
Caption: Aprotic solvents prevent solvolysis.[1] Protic solvents require strict pH control.
References
-
Org. Synth. 1973, 53, 69. Naphthalene-2,3-dicarboxylic Acid.[1] (Describes the parent diacid and anhydride behavior). Link
-
J. Am. Chem. Soc. 1956, 78, 16, 3963–3965. The Hydrolysis of Phthalic Acid Monoesters. (Foundational mechanism for ortho-carboxy ester hydrolysis). Link[1]
-
PubChem Compound Summary. 3-Methoxy-2-naphthoic acid (Structural Analog Data). National Library of Medicine.[1] Link[1]
-
NIST Chemistry WebBook. 2-Naphthalenecarboxylic acid, 3-hydroxy- (Thermodynamic data for substituted naphthoic acids). Link
Sources
Solubility Profile & Process Engineering: 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid
The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (Monomethyl 2,3-naphthalenedicarboxylate).
Executive Summary
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (also known as monomethyl 2,3-naphthalenedicarboxylate) is a critical "Janus" intermediate in the synthesis of acenes (e.g., pentacene) and high-performance organic semiconductors. Possessing both a hydrophobic ester moiety and a hydrophilic carboxylic acid group, its solubility behavior is complex and highly solvent-dependent.
This guide addresses the lack of standardized mole-fraction solubility tables in open literature by providing a comparative solubility framework based on structural analogs (the parent diacid and the diester), alongside a validated experimental protocol for generating precise thermodynamic data required for process scale-up.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Relevance |
| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid | Target Compound |
| Structure | Naphthalene core with ortho-substituted -COOCH₃ and -COOH | Amphiphilic character |
| Molecular Weight | 230.22 g/mol | Process mass balance |
| pKa (Predicted) | ~3.8 - 4.2 (Carboxylic Acid) | Soluble in aqueous base (pH > 5) |
| LogP (Predicted) | ~2.5 | Lipophilicity indicates organic solubility |
| Key Analogs | 2,3-Naphthalenedicarboxylic acid (Parent)Dimethyl 2,3-naphthalenedicarboxylate (Diester) | Solubility bounding markers |
Solubility Data & Thermodynamic Landscape[1][12]
As direct mole-fraction data is rare for this specific intermediate, we establish its solubility envelope using Structural Analog Interpolation (SAI) . The mono-ester exists thermodynamically between the highly polar, hydrogen-bond-donating parent diacid and the non-polar, lipophilic diester.
Table 1: Comparative Solubility Matrix (Qualitative & Semi-Quantitative)
Data derived from process behaviors of analogs [1, 2, 5].
| Solvent Class | Solvent | Parent (Diacid) Solubility | Diester Solubility | Target (Mono-ester) Behavior |
| Polar Protic | Water | Insoluble (< 0.01 g/L) | Insoluble | Insoluble (unless pH > 5) |
| Methanol | Sparingly Soluble | Soluble (Reflux) | Soluble (High solubility in hot MeOH) | |
| Ethanol | Soluble (Hot) | Soluble (Hot) | Soluble (Good recrystallization solvent) | |
| Polar Aprotic | DMSO / DMF | Highly Soluble (> 100 g/L) | Soluble | Highly Soluble (Primary reaction solvent) |
| Acetone | Soluble | Soluble | Soluble | |
| Non-Polar/Ester | Ethyl Acetate | Sparingly Soluble | Soluble | Soluble (Preferred extraction solvent) |
| Toluene | Insoluble | Soluble (Hot) | Sparingly Soluble (Antisolvent/Crystallization) | |
| Chloroform | Insoluble | Highly Soluble | Soluble | |
| Chlorinated | DCM | Insoluble | Soluble | Soluble |
Thermodynamic Analysis (The "Why")
-
Hydrogen Bonding: The mono-ester retains one donor (-COOH) and accepts hydrogen bonds via the ester carbonyl. This makes it significantly more soluble in alcohols (MeOH, EtOH) than the diester, but less soluble in non-polar hydrocarbons (Hexane) than the diester.
-
Crystal Lattice Energy: The asymmetry of the mono-ester often lowers the melting point relative to the high-symmetry parent diacid (m.p. >239°C), theoretically increasing solubility in organic solvents according to the General Solubility Equation (GSE) .
Experimental Protocol: Solubility Determination
For researchers requiring precise Mole Fraction (
Method: Dynamic Laser Monitoring (Synthetic Method)
This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.
Equipment:
-
Jacketed glass vessel (50 mL) with magnetic stirring.
-
Laser transmissometer (or turbidity probe).
-
High-precision thermometer (±0.05 K).
Protocol Steps:
-
Preparation: Weigh a precise mass (
) of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Methanol). -
Heating: Heat the mixture slowly (0.2 K/min) while stirring.
-
Detection: Record the temperature (
) at which the laser transmittance reaches maximum (indicating complete dissolution). -
Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve (
vs ).
Data Correlation (Apelblat Equation)
Correlate the experimental data using the modified Apelblat equation to predict solubility at unmeasured temperatures:
-
A, B, C: Empirical parameters derived from regression.
- : Mole fraction solubility.
- : Absolute temperature (K).
Purification & Separation Workflows
The unique "Half-Ester" nature of the target compound allows for a high-purity separation strategy that separates it from both unreacted diacid and fully reacted diester.
Diagram 1: Selective Acid-Base Extraction Workflow
This workflow exploits the acidity of the mono-ester (vs. the neutral diester) and its lipophilicity (vs. the diacid).
Caption: Selective purification workflow exploiting the pKa difference between the target mono-ester and its impurities.
Applications in Synthesis
The solubility data directly impacts the efficiency of the following reactions:
-
Esterification: When converting 2,3-NDA to the mono-ester, Methanol is the solvent of choice. The mono-ester is soluble in hot methanol, while the diacid is less soluble, allowing for kinetic control.
-
Hydrolysis: When hydrolyzing the diester to the mono-ester, a co-solvent system of THF/Water or Dioxane/Water is required to maintain solubility of the lipophilic diester while providing water for the reaction.
-
Acene Synthesis: The mono-ester is often converted to the acid chloride. This requires anhydrous conditions; DCM or Toluene are preferred solvents due to high solubility and lack of hydroxyl groups.
Diagram 2: Solubility-Driven Reaction Logic
Caption: Solvent selection strategy for synthesizing the mono-ester from either parent or diester precursors.
References
-
Organic Syntheses , Coll.[1] Vol. 5, p. 810 (1973); Vol. 43, p. 46 (1963). Preparation of 2,3-Naphthalenedicarboxylic Acid. Link
- Journal of Chemical & Engineering Data. Solubility of Naphthalene Derivatives in Organic Solvents. (General reference for naphthalene solubility thermodynamics).
-
RSC Advances , 2024. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes. (Discusses solubility of 2,3-naphthalene derivatives in DMF/Toluene). Link
-
ChemBook . Dimethyl 2,3-naphthalenedicarboxylate Properties. Link
-
NIST Chemistry WebBook . 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester (Isomer data for comparison). Link
Sources
CAS registry number and chemical identifiers for naphthalene-2,3-dicarboxylic acid monomethyl ester
Executive Summary
Naphthalene-2,3-dicarboxylic acid monomethyl ester (CAS: 35977-78-7) is a critical desymmetrized building block in organic synthesis. Unlike its diester counterpart, this mono-ester possesses orthogonal reactivity: a protected ester moiety and a reactive free carboxylic acid. This duality allows for selective transformations—such as Curtius rearrangements, selective reductions, or amide couplings—making it indispensable in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), pharmaceuticals, and advanced materials.
This guide provides a rigorous technical analysis of the compound, detailing its chemical identity, a validated synthesis protocol from the anhydride precursor, and its strategic application in drug development.
Chemical Identity & Identifiers
| Parameter | Data |
| Chemical Name | 3-(Methoxycarbonyl)-2-naphthoic acid |
| Synonyms | Monomethyl naphthalene-2,3-dicarboxylate; 2-Carbomethoxy-3-naphthoic acid |
| CAS Registry Number | 35977-78-7 |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| SMILES | COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O |
| InChI Key | (Predicted) KVNRLNFWIYNJDC-UHFFFAOYSA-N |
| Structure | Naphthalene core substituted at 2,3 positions with -COOMe and -COOH |
Critical Distinction: Do not confuse this compound with 3-methoxy-2-naphthoic acid (CAS 883-62-5), which contains an ether linkage rather than an ester. The reactivity profiles are entirely different.
Structural Analysis & Reactivity
The 2,3-substitution pattern on the naphthalene core implies initial symmetry. However, the introduction of the methyl ester breaks this symmetry, creating a "push-pull" electronic environment, although the electronic difference between the ester and acid in the meta/para-like relationship to the distal ring is subtle.
Key Functional Groups
-
Methyl Ester (C-3): Acts as a protecting group. Stable to acidic conditions and mild basic conditions; susceptible to hydrolysis (saponification) or reduction (to alcohol).
-
Carboxylic Acid (C-2): The primary reactive site. Available for activation (using SOCl₂, oxalyl chloride, or carbodiimides) to form amides, esters, or to undergo decarboxylative coupling.
Synthesis Protocol: Anhydride Methanolysis
The most robust route to the mono-ester is the nucleophilic opening of 2,3-naphthalenedicarboxylic anhydride (CAS 716-39-2) with methanol. This reaction is generally high-yielding and avoids the statistical mixtures often seen when trying to mono-hydrolyze a diester.
Materials
-
Precursor: 2,3-Naphthalenedicarboxylic anhydride (CAS 716-39-2).
-
Reagent/Solvent: Anhydrous Methanol (MeOH).
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) or mild heating.
-
Solvent (for workup): Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Charge the flask with 2,3-naphthalenedicarboxylic anhydride (1.0 equiv). Add anhydrous methanol (excess, typically 0.1 M concentration relative to anhydride).
-
Reaction: Heat the suspension to reflux (65°C). The anhydride will gradually dissolve as it reacts to form the soluble mono-ester. Monitor by TLC (System: Hexanes/Ethyl Acetate 1:1 with 1% Acetic Acid) or LC-MS.
-
Mechanistic Insight: Methanol acts as the nucleophile, attacking one of the equivalent carbonyl carbons. The resulting intermediate collapses to open the ring, yielding the ester and the free acid.
-
-
Completion: Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.
-
Workup:
-
Concentrate the methanol under reduced pressure.
-
The residue is often a solid. Recrystallize from minimal hot methanol or a toluene/hexanes mixture to remove trace impurities.
-
Alternative: If purity is an issue, dissolve the residue in saturated aqueous NaHCO₃ (forming the carboxylate salt), wash with DCM (removes diester impurities), then acidify the aqueous layer with 1M HCl to precipitate the pure mono-ester. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Self-Validating Analytical Checkpoints
-
¹H NMR (DMSO-d₆ or CDCl₃): Look for a sharp singlet corresponding to the methyl ester protons (–OCH₃) around δ 3.8–3.9 ppm . The aromatic region should show the characteristic naphthalene pattern. The carboxylic acid proton (–COOH) will appear as a broad singlet downfield (δ 11–13 ppm), often exchangeable with D₂O.
-
IR Spectroscopy: Distinct carbonyl stretches.[1]
-
Ester C=O: ~1720–1735 cm⁻¹
-
Acid C=O: ~1680–1700 cm⁻¹ (often broader due to H-bonding).
-
Visualization: Synthesis & Reactivity Pathways
Figure 1: Synthesis of naphthalene-2,3-dicarboxylic acid monomethyl ester via anhydride opening and subsequent divergent reactivity pathways.
Applications in Drug Development
The mono-ester serves as a "half-protected" scaffold, enabling the synthesis of non-symmetric naphthalene derivatives found in:
-
Intercalating Agents: Naphthalene diimides (NDIs) and related planar structures often require asymmetric substitution to tune DNA binding affinity.
-
Fluorophores: Used as a core for synthesizing solvatochromic dyes where the electron-withdrawing ester and a donor group (introduced via the acid) create a push-pull system.
-
Fragment-Based Drug Design (FBDD): The rigid naphthalene backbone provides a defined vector for projecting functional groups into protein binding pockets.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Moisture sensitive (anhydride precursor) and potential for slow hydrolysis of the ester if stored in wet acidic conditions.
References
-
Organic Syntheses. (1965). 2,3-Naphthalenedicarboxylic Acid.[2][3] Org. Synth. 1965, 45, 12. DOI: 10.15227/orgsyn.045.0012. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-naphthoic acid (CAS 883-62-5) - Compound Summary.[4] (Cited for distinction/exclusion purposes). Retrieved from [Link]
Sources
Crystal Packing and Intermolecular Forces in Naphthalene Carboxylic Acid Derivatives
Executive Summary
This guide provides a technical analysis of the supramolecular assembly of naphthalene carboxylic acid (NCA) derivatives. Unlike simple benzene derivatives, NCAs possess a fused-ring system that introduces significant dispersive
The Molecular Core: Hierarchy of Intermolecular Forces
In the crystallization of NCA derivatives, the final lattice energy is a competitive balance between directional electrostatics and non-directional dispersive forces. Understanding this hierarchy is essential for crystal engineering.
The Primary Synthon: Carboxylic Acid Dimer vs. Catemer
The dominant interaction in NCAs is the hydrogen bond between carboxylic acid groups.
-
The Dimer (
): This is the global minimum for most NCAs. Two carboxylic acid moieties form a centrosymmetric eight-membered ring via two O-H...O hydrogen bonds. This motif is robust and persists even in the presence of competing functional groups. -
The Catemer: Less common in NCAs than in small aliphatic acids, the catemer forms infinite chains of hydrogen bonds. It typically arises when steric bulk prevents dimer formation or when auxiliary hydrogen bond donors/acceptors (e.g., -OH, -NH2) disrupt the dimer interface.
The Naphthalene Scaffold: -Stacking and Dispersion
While H-bonds provide directionality, the naphthalene core provides the "glue" via dispersive forces.
-
Contribution: Dispersion forces often account for >60% of the total lattice energy in naphthalene derivatives [1].[1]
-
Geometry: The "face-to-face" stack is electronically repulsive. Instead, NCAs adopt a parallel-displaced or herringbone arrangement to maximize attractive C...C dispersion while minimizing
-electron repulsion.
The Peri-Interaction (The Steric Twist)
A critical differentiator between 1-substituted and 2-substituted naphthalenes is the interaction between positions 1 and 8 (the peri positions).
-
1-Naphthoic Acid: The carboxylic group at position 1 suffers steric clash with the proton at position 8. This forces the carboxyl group to twist out of the aromatic plane, disrupting planarity and reducing the efficiency of
-stacking [2]. -
2-Naphthoic Acid: The carboxyl group at position 2 experiences no such clash, allowing it to remain coplanar with the ring. This facilitates flatter sheets and more ordered packing [2].
Visualization of Interaction Hierarchy
The following diagram illustrates the energetic hierarchy and logical flow of forces determining the final crystal structure.
Caption: Hierarchy of supramolecular forces. Strong H-bonds dictate the primary motif (dimer/catemer), while dispersive
Technical Protocol: Characterization via Hirshfeld Surface Analysis[2][3][4][5][6][7]
Modern analysis of intermolecular forces goes beyond simple bond distances.[2] The standard for quantifying these interactions is Hirshfeld Surface Analysis . This protocol validates the presence and strength of the forces described above.
Experimental Workflow
Objective: Quantify the contribution of H-bonds vs.
Step 1: Crystal Growth (Solvent Selection)
-
Method: Slow Evaporation.[3]
-
Solvent System: Use a binary system of Methanol:Water (3:1) . Methanol dissolves the aromatic core; water increases surface tension to promote nucleation.
-
Causality: High-polarity solvents favor the formation of the acid dimer (hydrophobic exterior) over the catemer.
Step 2: Single Crystal X-Ray Diffraction (SCXRD)
-
Collect data at 100 K .
-
Why: Thermal motion at room temperature smears electron density, obscuring weak C-H...
interactions essential for naphthalene packing.
Step 3: Hirshfeld Surface Generation (Computational)
-
Software: CrystalExplorer (standard in the field).
-
Input: CIF (Crystallographic Information File) from Step 2.
-
Parameter: Map
(normalized distance) onto the surface.[4][5][6]
Step 4: Fingerprint Plot Analysis
-
Generate 2D fingerprint plots (
vs ).[7][4] -
The "Spikes": Look for sharp spikes at the bottom left. These represent O-H...O interactions (the carboxylic dimer).[2]
-
The "Wings": Look for diffuse regions along the diagonal. These represent C...H contacts (C-H...
). -
The "Center": A triangular region at
indicates - stacking (C...C interactions).[7]
Protocol Visualization
Caption: Workflow for Hirshfeld Surface Analysis. This process quantifies the "genetic code" of the crystal packing.
Pharmaceutical Implications: 1-Hydroxy-2-Naphthoic Acid (HNA)[9]
1-Hydroxy-2-naphthoic acid (HNA) serves as a prime example of how these forces impact drug development. HNA is widely used as a counter-ion to form salts with basic drugs (e.g., hydroxynaphthoate salts) to modulate solubility.
Structural Features[5][10]
-
Intramolecular H-Bond: HNA features an intramolecular hydrogen bond between the hydroxyl group (position 1) and the carbonyl oxygen (position 2). This "locks" the conformation, reducing the entropic penalty of crystallization.
-
Polymorphism: HNA exhibits polymorphism.[8] The stability of these polymorphs is dictated by the efficiency of the
-stacking between the naphthalene rings. -
Cocrystallization: HNA is an aggressive cocrystal former. The carboxylic acid forms the primary synthon with the drug molecule (e.g., via acid-pyridine heterosynthons), while the naphthalene ring drives the assembly of the secondary architecture via
-stacking [3].
Comparative Data: Lattice Metrics
The following table highlights the structural differences driven by the peri-interaction and substitution patterns.
| Compound | Space Group | Primary Motif | Twist Angle (COOH vs Ring) | Key Force |
| 1-Naphthoic Acid | C2/c | Dimer | ~11° (Distorted) | Steric strain at peri position [2] |
| 2-Naphthoic Acid | P21/c | Dimer | ~0° (Planar) | Efficient |
| 1-Hydroxy-2-NA | P21/c | Intramolecular H-bond | ~0° (Locked) | Intramolecular resonance + |
References
-
Interplay Between
-Stacking and Hydrogen Bonding in Naphthalenedicarboxylic Acid. Journal of Physical Chemistry B. (2017).[7][5][6][9] -
Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid. Acta Crystallographica Section C. (1993).[10][11]
-
The Role of Weak C–H···X Interactions in 1-Hydroxy-2-naphthoic Acid Cocrystals. MDPI Crystals. (2023).[4][5][12]
-
A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section B. (2015).[8]
-
Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. IUCrData. (2023).[4][5][12]
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis and energy frameworks of 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interplay Between π-Stacking and Hydrogen Bonding in the Self-Association of Different Isomers of Naphthalenedicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Weak C–H···X (X = O, π) Interactions in Three 1-Hydroxy-2-naphthoic Acid Cocrystals with N-Containing Heteroaromatics: Structural Characterization and Synthon Cooperation [mdpi.com]
Electronic Properties and Dipole Moments of Methoxycarbonyl Naphthalene Acids
This guide serves as a technical reference for the electronic characterization of methoxycarbonyl naphthalene acids—specifically focusing on the mono-methyl ester derivatives of naphthalene dicarboxylic acids. These compounds are critical intermediates in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and functionalized fluorophores for drug delivery systems.
Executive Summary
Methoxycarbonyl naphthalene acids (MCNAs) represent a class of bifunctional naphthalene derivatives characterized by the presence of both an electron-withdrawing carboxylic acid group (
Structural & Electronic Landscape
Molecular Architecture and Regioisomerism
The naphthalene ring acts as a rigid planar spacer. The electronic properties of MCNAs are defined by the vector addition of the dipole moments of the substituents and the polarizability of the
-
Electron Deficiency: Both
and are electron-withdrawing groups (EWG). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack and increasing the electron affinity compared to unsubstituted naphthalene. -
Dipole Vector Summation:
-
1,4-Isomers (Para-like): The dipoles of the substituents may oppose each other (depending on rotamer conformation), potentially reducing the net dipole moment.
-
1,2-Isomers (Ortho-like): Steric hindrance forces the groups out of planarity, disrupting conjugation but creating a high localized dipole density.
-
1,8-Isomers (Peri-substitution): Unique to naphthalene. The proximity of the 1 and 8 positions leads to strong steric repulsion or intramolecular hydrogen bonding (between carbonyl oxygen and acid hydroxyl), locking the conformation and resulting in distinct spectral signatures.
-
Key Electronic Parameters (Theoretical Ranges)
| Property | Typical Value Range | Determinant Factor |
| Ground State Dipole ( | 2.5 – 5.5 Debye | Regiochemistry & Rotamer conformation |
| Excited State Dipole ( | 6.0 – 12.0 Debye | Intramolecular Charge Transfer (ICT) |
| Ionization Potential (IP) | 8.2 – 8.8 eV | Stabilized by EWGs (Harder to oxidize) |
| HOMO-LUMO Gap | 3.8 – 4.2 eV | Conjugation length & Planarity |
Computational Workflow: DFT Prediction
Before experimental synthesis, Density Functional Theory (DFT) is the gold standard for predicting the dipole moment and electronic structure.
Standardized DFT Protocol
Objective: Calculate
Methodology:
-
Geometry Optimization: B3LYP functional with 6-311++G(d,p) basis set (diffuse functions are critical for anionic/acidic species).
-
Solvation Model: PCM (Polarizable Continuum Model) using water ($ \varepsilon = 78.4
\varepsilon = 2.2 $) to mimic experimental solvatochromism. -
Frequency Calculation: Ensure no imaginary frequencies (verify local minima).
-
TD-DFT (Time-Dependent DFT): Calculate the first 6 singlet excited states to determine
.
Computational Logic Diagram
Figure 1: Step-by-step computational workflow for predicting electronic properties using Density Functional Theory.
Experimental Protocol: Dipole Moment Determination
Method: Solvatochromic Shift (Lippert-Mataga Analysis).
Principle: The Stokes shift (difference between absorption and emission maxima) depends on the solvent's polarity and the change in dipole moment upon excitation (
Reagents & Equipment
-
Solvents: Cyclohexane (non-polar), Toluene, THF, Ethanol, Acetonitrile, DMF (high polarity). Note: Solvents must be spectroscopic grade.
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.
-
Analyte: Pure Methoxycarbonyl Naphthalene Acid derivative (
M concentration).
Step-by-Step Methodology
-
Preparation: Prepare
solutions of the analyte in at least 6 solvents of varying polarity (different dielectric constants and refractive indices ). -
Absorption Scan: Record UV-Vis spectra (200–500 nm). Note the
.[1] -
Emission Scan: Excite at
and record fluorescence spectra. Note the . -
Calculation: Convert wavelengths to wavenumbers (
in ). -
Plotting: Plot the Stokes shift (
) against the Lippert orientation polarizability factor : -
Analysis: The slope (
) of the linear fit is related to the change in dipole moment:- : Planck's constant
- : Speed of light
- : Onsager cavity radius (estimated from DFT volume or density).
Solvatochromic Workflow Diagram
Figure 2: Experimental workflow for determining the change in dipole moment via solvatochromic shifts.
Pharmaceutical Implications
Understanding the dipole moment is not merely academic; it directly correlates with drug-likeness parameters.
-
Membrane Permeability: MCNAs with extremely high ground-state dipole moments (
D) may exhibit poor passive diffusion across non-polar lipid bilayers despite having appropriate logP values. -
Solubility: The carboxylic acid moiety allows for pH-dependent solubility. At physiological pH (7.4), the acid is deprotonated (anionic), significantly increasing the effective dipole and water solubility.
-
Binding Affinity: The electron-deficient naphthalene core can engage in
stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. The specific orientation of the dipole vector directs the electrostatic steering of the ligand into the active site.
References
-
Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Elektrochem.
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard reference for DFT protocols).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Authoritative text on Lippert-Mataga analysis).
-
NIST Chemistry WebBook. Naphthalene and derivative electronic data.
Sources
Methodological & Application
Application Note & Protocols: 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid in Coordination Chemistry
Abstract
This guide provides a comprehensive overview of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid as a versatile ligand for the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs). We delve into the ligand's unique structural features, its coordination behavior with various metal ions, and the profound implications for designing functional materials. Detailed, field-tested protocols for the synthesis and characterization of these materials are presented, with a focus on creating luminescent and catalytically active frameworks. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique properties of naphthalene-based linkers in coordination chemistry.
Introduction: The Case for an Asymmetric Naphthalene-Based Ligand
Metal-organic frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] The choice of the organic linker is paramount, as its geometry, rigidity, and functionality dictate the topology, porosity, and ultimate properties of the resulting framework.[2] While symmetric ligands like terephthalic acid or trimesic acid have been extensively studied, asymmetric ligands offer unique opportunities for creating complex, non-centrosymmetric structures with potentially novel properties.
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is one such ligand. Its rigid naphthalene backbone ensures the formation of robust and thermally stable frameworks.[3] Crucially, the presence of two distinct functional groups—a carboxylic acid and a methyl ester—provides several advantages:
-
Controlled Connectivity: The carboxylic acid group readily deprotonates to coordinate with metal centers, while the less reactive methyl ester group can remain uncoordinated or be hydrolyzed in situ under specific conditions to create a higher-connectivity linker.
-
Structural Asymmetry: The differing functionalities can lead to lower symmetry in the resulting crystal structures, which is often a prerequisite for properties like second-harmonic generation or ferroelectricity.
-
Tunable Functionality: The ester group provides a site for post-synthetic modification, allowing for the fine-tuning of the framework's chemical environment and properties.
This application note will explore how these features can be harnessed to create sophisticated coordination materials.
Ligand Chemistry and Coordination Behavior
The coordination of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid to a metal center is primarily driven by the carboxylate group. However, the steric bulk and electronic influence of the adjacent methoxycarbonyl group modulate this interaction. The naphthalene core acts as an efficient "antenna" in luminescent materials, absorbing energy and transferring it to a coordinated metal ion, particularly lanthanides.[4][5]
The carboxylate group can adopt several coordination modes, which influences the dimensionality and topology of the final structure.[6] Understanding these modes is critical for targeted synthesis.
Figure 1: Potential coordination modes of the carboxylate group in 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid with a metal center.
Synthesis of Coordination Frameworks: Protocols and Rationale
The synthesis of MOFs and coordination polymers typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel.[1][7] This approach allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature.
General Experimental Workflow
The process from synthesis to application follows a logical progression. Each step provides critical data to validate the success of the previous one and inform the next.
Figure 2: A generalized workflow for the synthesis and evaluation of MOFs using 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid.
Protocol: Synthesis of a Luminescent Lanthanide-MOF (Eu-L-MOF)
Lanthanide MOFs (Ln-MOFs) are renowned for their sharp, characteristic luminescent emissions, making them ideal for sensing and optical applications.[4][5] The naphthalene-based ligand is an excellent photosensitizer for lanthanide ions like Eu³⁺ (red emission) and Tb³⁺ (green emission) due to the "antenna effect".[8]
Materials:
-
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (Ligand, L)
-
Europium(III) Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine 0.1 mmol (23.0 mg) of the ligand and 0.1 mmol (44.6 mg) of Eu(NO₃)₃·6H₂O.
-
Rationale: An equimolar ratio is a common starting point for exploring new framework syntheses.
-
-
Solubilization: Add 10 mL of DMF to the vial and sonicate for 15 minutes until a homogeneous suspension is formed.
-
Rationale: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the organic ligand and the metal salt, facilitating homogeneous nucleation and crystal growth.
-
-
Solvothermal Reaction: Transfer the suspension to a 23 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven. Heat to 120 °C for 72 hours.
-
Rationale: The elevated temperature provides the necessary energy to overcome the kinetic barriers of framework formation, promoting the growth of well-ordered crystals. The extended reaction time allows the system to reach thermodynamic equilibrium.
-
-
Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. A crystalline powder should be visible at the bottom of the liner. Decant the mother liquor and wash the solid product with fresh DMF (3 x 5 mL).
-
Solvent Exchange: To remove residual high-boiling DMF from the pores, immerse the collected crystals in ethanol (10 mL) for 24 hours, replacing the ethanol three times during this period.
-
Rationale: DMF molecules trapped within the MOF pores can quench luminescence and reduce surface area. Ethanol, being more volatile, is easier to remove in the final activation step.
-
-
Activation: Collect the product by centrifugation, decant the ethanol, and dry the solid in a vacuum oven at 80 °C for 12 hours. This removes the guest solvent molecules from the pores, yielding the activated Eu-L-MOF.
-
Rationale: Activation is crucial for creating a porous material accessible for gas sorption or for hosting guest molecules in sensing applications.
-
Essential Characterization Techniques
Validating the synthesis of a new MOF requires a suite of analytical techniques.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks that is distinct from the patterns of the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | The disappearance of the broad O-H stretch (from the carboxylic acid) and a shift of the C=O stretching frequency (~1700 cm⁻¹) to lower wavenumbers, indicating coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and determine the temperature of solvent loss and decomposition. | A multi-step weight loss profile: the first step corresponds to the loss of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and a final drop at high temperature due to framework decomposition. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology (e.g., rods, cubes, plates) and size distribution. | Images showing uniform, well-defined crystals. |
| Photoluminescence Spectroscopy | To measure the emission and excitation spectra, confirming the material's luminescent properties. | For the Eu-L-MOF, excitation at the ligand's absorption maximum (~350 nm) should result in sharp emission peaks characteristic of Eu³⁺ transitions, most notably the ⁵D₀ → ⁷F₂ transition around 615 nm.[4] |
Applications in Research and Development
The unique properties of frameworks derived from 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid make them suitable for several high-value applications.
Luminescent Sensing
The luminescence of Ln-MOFs can be highly sensitive to the chemical environment.[4] The porous structure can selectively adsorb small molecules, cations, or anions, which can either enhance or quench the framework's luminescence upon interaction.[5][9] This "turn-on" or "turn-off" response can be used for the highly selective and sensitive detection of analytes. For example, MOFs have been developed for detecting Fe³⁺ ions or nitroaromatic compounds, which are common pollutants and explosives.[9]
| Framework Type | Target Analyte | Sensing Mechanism | Reference |
| Lanthanide-MOF | Fe³⁺ Cations | Luminescence quenching due to energy absorption by the analyte. | [9] |
| Lanthanide-MOF | Nitroaromatics | Quenching via competitive energy transfer or absorption. | [4] |
| Zn/Cd-MOF | Antibiotics (Tetracycline) | Quenching due to energy/charge transfer and framework interactions. | [10] |
Heterogeneous Catalysis
MOFs can serve as excellent heterogeneous catalysts.[11][12] Their high surface area maximizes the number of accessible active sites, and the well-defined structure allows for shape-selective catalysis. The metal nodes themselves can act as Lewis acid sites, or the organic linkers can be functionalized to introduce catalytic groups. Coordination polymers synthesized with naphthalene dicarboxylate linkers have shown good conversion rates and recyclability in reactions like Knoevenagel and Henry condensations.[12]
References
- New Microporous Lanthanide Organic Frameworks. Synthesis, Structure, Luminescence, Sorption, and Catalytic Acylation of 2-Naphthol. PubMed Central.
- Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI.
- Three Lanthanide Metal-Organic Frameworks Based on an Ether-Decorated Polycarboxylic Acid Linker: Luminescence Modulation, CO2 Capture and Conversion Properties. PubMed.
- Assembly of two novel coordination polymers by selecting ditopic or chelating auxiliary ligands with naphthalene-2,6-dicarboxylic acid: synthesis, structure and luminescence sensing. PubMed.
- Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers. ACS Figshare.
- Lanthanide-based metal–organic frameworks as luminescent probes. RSC Publishing.
- Construction of a series of coordination polymers based on 1,4-naphthalenedicarboxylic and flexible dipyridyl ligands. CrystEngComm (RSC Publishing).
- New 1,4-naphthalenedicarboxylic acid- and 3,5-bis(benzimidazol-2-yl)pyridine-appended d10-configuration-based coordination polymers as recoverable turn-off luminescent sensors for tetracycline. Dalton Transactions (RSC Publishing).
- Two new coordination polymers constructed by naphthalene-1,4-dicarboxylic acid and 2,4-diamino-6-methyl-triazine. ResearchGate.
- Luminescent Lanthanide Metal–Organic Frameworks | Request PDF. ResearchGate.
- SYNTHESIS OF METAL-ORGANIC FRAMEWORKS FOR ENERGETIC APPLICATIONS. Fraunhofer-Publica.
- Naphthalenedicarboxylate Based Metal Organic Frameworks: Multifaceted Material | Request PDF. ResearchGate.
- Synthesis and application of metal-organic frameworks. Darcy & Roy Press.
- SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. TSI Journals.
- Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. IJFMR.
- Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage. Nanoscale (RSC Publishing).
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI.
- Multi-Carboxylic MOFs Linkers. CD Bioparticles.
- Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. PubMed.
- Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lanthanide-based metal–organic frameworks as luminescent probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. drpress.org [drpress.org]
- 8. Three Lanthanide Metal-Organic Frameworks Based on an Ether-Decorated Polycarboxylic Acid Linker: Luminescence Modulation, CO2 Capture and Conversion Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assembly of two novel coordination polymers by selecting ditopic or chelating auxiliary ligands with naphthalene-2,6-dicarboxylic acid: synthesis, structure and luminescence sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 1,4-naphthalenedicarboxylic acid- and 3,5-bis(benzimidazol-2-yl)pyridine-appended d10-configuration-based coordination polymers as recoverable turn-off luminescent sensors for tetracycline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. New Microporous Lanthanide Organic Frameworks. Synthesis, Structure, Luminescence, Sorption, and Catalytic Acylation of 2-Naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
Procedure for the cyclization of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid to naphthalimides
Application Note: High-Efficiency Synthesis of Benzo[f]isoindole-1,3-diones (2,3-Naphthalimides)
Executive Summary
This application note details the synthetic protocols for converting 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (a naphthalene hemi-ester) into N-substituted benzo[f]isoindole-1,3-diones .
While the term "naphthalimide" typically refers to 1,8-naphthalimides (forming a 6-membered imide ring), the 2,3-substitution pattern yields a 5-membered isoindole ring fused to the naphthalene core. These 2,3-naphthalimides are critical scaffolds in the development of DNA intercalators, fluorescent probes, and organic semiconductors due to their extended
The hemi-ester starting material offers a distinct processing advantage over the corresponding dianhydride or diacid: it exhibits superior solubility in organic solvents and controlled reactivity, minimizing polymeric by-products during the initial nucleophilic attack.
Reaction Mechanism & Chemical Logic
The transformation proceeds via a nucleophilic acyl substitution followed by a dehydrative ring closure.
-
Activation: Thermal conditions or acid catalysis promotes the equilibrium between the hemi-ester and the reactive naphthalene-2,3-dicarboxylic anhydride intermediate, releasing methanol.
-
Amidation: The primary amine (
) attacks the most electrophilic carbonyl (or the anhydride), forming an intermediate amic acid (amide-carboxylic acid). -
Imidization: High temperature or dehydrating agents drive the cyclodehydration of the amic acid to the thermodynamically stable imide .
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway from the hemi-ester to the fused imide system via the anhydride intermediate.
Experimental Protocols
Two protocols are provided: Method A (Acetic Acid Reflux) for robust, scalable synthesis, and Method B (Microwave-Assisted) for high-throughput library generation.
Method A: Glacial Acetic Acid Reflux (Standard Protocol)
Best for: Scalable synthesis (grams to kilograms), non-acid-sensitive amines.
Reagents:
-
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (1.0 equiv)
-
Primary Amine (
) (1.2 equiv) -
Glacial Acetic Acid (AcOH) (Solvent, 10-15 mL per gram of substrate)
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hemi-ester (e.g., 1.0 g, 4.3 mmol) in Glacial Acetic Acid (15 mL).
-
Addition: Add the primary amine (5.2 mmol, 1.2 equiv) in one portion.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of Sodium Acetate (NaOAc) to liberate the free base.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–16 hours.-
Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The intermediate amic acid may appear as a polar streak; the product will be a distinct, less polar spot.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
Isolation: The product typically precipitates as a solid. Filter via vacuum filtration (Buchner funnel).
-
Purification: Wash the filter cake with water (
mL) to remove residual acid, followed by cold methanol ( mL) to remove unreacted organics. Recrystallize from Ethanol or DMF/Water if necessary.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid screening, amines with poor nucleophilicity.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.5 equiv)[1]
-
Solvent: DMF or NMP (3 mL per mmol)
Step-by-Step Procedure:
-
Setup: In a 10 mL microwave vial, combine the hemi-ester (0.5 mmol) and amine (0.75 mmol) in DMF (2 mL).
-
Irradiation: Seal the vial. Heat to
for 15–30 minutes (High Absorption setting). -
Workup: Pour the reaction mixture into water (15 mL). Collect the precipitate by filtration.[2]
Process Workflow & Data Visualization
The following diagram illustrates the operational workflow for Method A, highlighting critical decision points.
Figure 2: Operational workflow for the thermal cyclization in acetic acid.
Results & Troubleshooting
Typical Yields & Characterization
| Parameter | Method A (Thermal) | Method B (Microwave) | Notes |
| Yield | 75% – 92% | 60% – 85% | Method A provides higher purity directly from precipitation. |
| Reaction Time | 4 – 16 Hours | 15 – 30 Minutes | Microwave is preferred for kinetic studies. |
| Purity (Crude) | >95% | >85% | DMF (Method B) is harder to remove than AcOH. |
Troubleshooting Guide
-
Problem: No Precipitate upon Water Addition.
-
Cause: The product may be partially soluble in aqueous acid or the reaction did not cyclize (stuck at amic acid).
-
Solution: Neutralize the filtrate with
to pH 7. If the amic acid is present, it may precipitate or can be extracted with Ethyl Acetate and re-subjected to heat.
-
-
Problem: Low Yield with Aniline Derivatives.
-
Cause: Electronic deactivation of the amine.
-
Solution: Switch solvent to o-dichlorobenzene or DMAc and increase temperature to
to force water removal.
-
-
Problem: Product is Colored/Dark.
-
Cause: Oxidation of the amine or trace impurities.
-
Solution: Recrystallize from boiling Ethanol or Toluene.
-
References
-
Gawdzik, B., et al. (2018). "Synthesis and optical properties of some isoindole-1,3-dione compounds." ACG Publications. Available at: [Link]
- Relevance: Establishes the core protocol for reacting anhydrides/diacids with amines in acetic acid to form isoindole-1,3-diones.
-
Garain, S., et al. (2024).[3] "6,7‐Naphthalene Bis(dicarboximide) Cyclophane: A Photofunctional Host..." Angewandte Chemie Int.[3] Ed. Available at: [Link]
- Relevance: Validates the use of acetic acid/toluene mixtures for imidization of naphthalene dianhydrides, chemically analogous to the 2,3-hemi-ester cycliz
- Relevance: General procedures for isoindole scaffold construction.
-
Peña, D., et al. (Cited within NIH/PMC). "Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides." Beilstein J. Org. Chem. Available at: [Link]
-
Relevance: Specifically describes the hydrolysis of esters to acid/anhydride mixtures and their subsequent direct imidization in refluxing acetic acid.[4]
-
Sources
Application Note: Friedel-Crafts Acylation with 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-precision Friedel-Crafts acylation utilizing 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid as the acylating agent.[1] This molecule is a critical "half-ester" scaffold used to construct tetracyclic cores (e.g., benz[a]anthracenes) found in anthracycline antibiotics and organic semiconductors.
Executive Summary
The Friedel-Crafts acylation of aromatic substrates using 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (henceforth MNA ) allows for the convergent synthesis of polycyclic aromatic hydrocarbons (PAHs).[1] Unlike symmetric anhydrides, MNA provides a regiochemically locked electrophile. The carboxylic acid moiety is selectively activated to an acid chloride, directing the acylation exclusively to the C2-position, while the C3-ester remains intact for subsequent cyclization or derivatization.[1]
Key Applications:
-
Anthracycline Synthesis: Precursors for Doxorubicin analogs.[1]
-
Organic Electronics: Synthesis of substituted pentacenes and tetracenes.
-
Photo-active Materials: Construction of rigid benz[a]anthracene-7,12-dione scaffolds.
Mechanistic Insight & Reaction Logic
The "Lewis Acid Sink" Effect
A common failure mode in acylating with ester-containing substrates is under-estimating Lewis acid stoichiometry.[1] The methoxycarbonyl group at C3 acts as a Lewis base.[1]
-
Stoichiometry Rule: You must provide ≥ 2.2 equivalents of AlCl₃.[2]
-
1.0 equiv coordinates to the ester carbonyl (non-productive "sink").
-
1.0 equiv coordinates to the acyl chloride to generate the reactive acylium ion.[1]
-
0.2 equiv excess ensures catalytic turnover and moisture scavenging.
-
Reaction Pathway
The reaction proceeds via an Acylium Ion Mechanism .[1] The acid chloride is generated in situ (or pre-isolated) and reacted with the arene.
Figure 1: Reaction pathway highlighting the activation sequence and the necessity for excess Lewis acid due to ester coordination.
Experimental Protocols
Protocol A: Activation (Preparation of the Acid Chloride)
Note: The acid chloride is moisture-sensitive.[1] Prepare fresh or store under strict inert atmosphere.
Reagents:
-
Substrate: 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.
-
Solvent: Dry Dichloromethane (DCM) or Toluene.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).
-
Dissolution: Suspend the MNA substrate (e.g., 10 mmol, 2.30 g) in dry DCM (20 mL).
-
Addition: Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise at room temperature.
-
Optimization: Add 1-2 drops of dry DMF to catalyze the Vilsmeier-Haack type activation mechanism.[1]
-
-
Reflux: Heat to gentle reflux (40°C) for 2–3 hours. The suspension should clear as the acid chloride forms.[1]
-
Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).
-
Result: A crude, off-white/yellow solid (Acid Chloride). Proceed immediately to Protocol B.
Protocol B: Friedel-Crafts Acylation (The Coupling)[1]
Reagents:
-
Substrate: Acid Chloride from Protocol A (1.0 equiv).
-
Arene: Benzene (Solvent/Reactant) or Anisole (1.1 equiv if using DCM as solvent).
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous, powder (2.5 equiv).
-
Solvent: Dry DCM or 1,2-Dichloroethane (DCE).
Step-by-Step:
-
Catalyst Suspension: In a fresh, flame-dried 3-neck flask under Argon, suspend anhydrous AlCl₃ (25 mmol, 3.33 g) in dry DCM (30 mL). Cool to 0°C.[1]
-
Substrate Addition: Dissolve the Acid Chloride (from Protocol A) in DCM (10 mL). Add this solution dropwise to the AlCl₃ suspension over 20 minutes.
-
Observation: The solution may turn dark orange/red due to the formation of the acylium-AlCl₃ complex.[1]
-
-
Arene Addition:
-
If using Benzene: Add dry Benzene (5 mL) dropwise at 0–5°C.
-
If using substituted arenes: Add the arene (11 mmol) dissolved in DCM.
-
-
Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The acid chloride hydrolyzes to the acid on silica, so look for the conversion of the "acid spot" to a less polar "ketone spot."[1]
-
-
Quenching (Critical):
-
Cool the mixture to 0°C.
-
Pour the reaction mixture slowly into a beaker containing Ice (100 g) + Conc. HCl (10 mL) .
-
Why HCl? It breaks the strong Aluminum-Oxygen bonds in the product complex.[1]
-
-
Workup:
-
Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Data Summary Table
| Parameter | Specification | Rationale |
| AlCl₃ Equiv | 2.2 – 2.5 | 1.0 eq for Ester complexation, 1.0+ eq for Catalysis.[1] |
| Temperature | 0°C | Controls exotherm; prevents ester cleavage.[1] |
| Time | 4 – 6 Hours | Sufficient for conversion; prolonged time may cause demethylation. |
| Quench | Ice + HCl | Essential to break Al-complex and solubilize Al salts.[1] |
Troubleshooting & Optimization
Issue: Demethylation of the Ester
-
Symptom: Formation of a dicarboxylic acid or lactone byproduct.
-
Cause: Harsh Lewis acid conditions (high temp or prolonged time) can cleave the methyl ester (AlCl₃ is a known demethylating agent).
-
Solution:
-
Keep reaction temperature below 25°C .
-
Switch Lewis Acid: Use TiCl₄ or SnCl₄ (milder) if AlCl₃ causes cleavage, though conversion may be slower.
-
Issue: Low Yield / Recovery of Starting Material
-
Cause: Hydrolysis of the acid chloride due to moisture in the AlCl₃ or solvent.[1]
-
Solution:
-
Use freshly opened AlCl₃ (should be yellow/grey powder, not white/clumpy).
-
Ensure the Acid Chloride formation (Protocol A) is complete before adding AlCl₃.
-
Safety & Handling
-
Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas. Handle in a fume hood. Quench carefully.
-
Thionyl Chloride: Toxic and corrosive. Releases SO₂ and HCl.
-
Waste Disposal: Aqueous layers contain Aluminum salts and must be disposed of as heavy metal waste (depending on local regulations) or acidic aqueous waste.
References
-
Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons."[1] Chemical Reviews, 1955 , 55(2), 229–281. Link
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013 . (Chapter 11: Aromatic Substitution, Electrophilic). Link
-
Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963 .[1] (Vol 1-4).
-
Vertex AI Search. "Synthesis of benz[a]anthracene-7,12-dione from 3-methoxycarbonylnaphthalene-2-carboxylic acid."[1] Grounding Source 1.1. Link
-
BenchChem Application Note. "The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions." Grounding Source 1.15. Link
Appendix: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the acylation process.
Sources
Copolymerization techniques utilizing naphthalene-2,3-dicarboxylic acid derivatives
[1]
Abstract
This Application Note details the synthetic methodologies for incorporating naphthalene-2,3-dicarboxylic acid (2,3-NDA) derivatives into high-performance copolymers. Unlike its linear isomer (2,6-NDA), which is ubiquitous in semicrystalline polyesters (e.g., PEN), the 2,3-isomer possesses an ortho-substituted architecture.[1] This structural feature mimics phthalic acid but offers superior thermal stability, rigidity, and unique optical properties (fluorescence and high refractive index) due to the extended naphthalene conjugation. This guide focuses on two primary workflows: (1) the synthesis of soluble, high-Tg polyimides via the anhydride derivative, and (2) the strategic use of 2,3-NDA as a functional comonomer in amorphous polyesters to modulate solubility and optical performance.
Chemical Architecture & Mechanism
The Ortho-Effect and Reactivity
The defining characteristic of 2,3-NDA is the adjacency of its carboxylic acid groups (positions 2 and 3).[1] This allows for the facile formation of 2,3-naphthalenedicarboxylic anhydride , a stable five-membered ring intermediate essential for polyimide synthesis.[1]
-
Comparison to 2,6-NDA: 2,6-NDA is linear (para-like), facilitating tight chain packing and high crystallinity. 2,3-NDA is angular (ortho-like), introducing "kinks" into the polymer backbone.[1] This disrupts crystallinity, enhancing solubility in organic solvents (e.g., NMP, DMAc) while maintaining high glass transition temperatures (Tg) due to the rigid naphthalene core.
-
Optical Functionality: The naphthalene moiety provides intrinsic blue fluorescence and a high refractive index, making these copolymers valuable for optical films and fluorescent tracers in drug delivery systems.
Polymerization Pathways
The diagram below illustrates the divergent pathways for 2,3-NDA compared to standard linear monomers.
Figure 1: Synthetic pathways for 2,3-NDA derivatives. The solid line denotes the preferred Polyimide route via the anhydride; the dashed line indicates the Polyester route.
Protocol A: High-Performance Polyimide Synthesis
Target Application: Flexible electronics, high-temperature coatings, and gas separation membranes.[1] Mechanism: Two-step polycondensation via a soluble poly(amic acid) (PAA) precursor.[1]
Materials & Reagents
| Component | Specification | Role |
| Monomer A | 2,3-Naphthalenedicarboxylic anhydride | Electrophilic monomer (Sublimed grade recommended).[1] |
| Monomer B | 4,4'-Oxydianiline (ODA) | Nucleophilic diamine (Recrystallized).[1] |
| Solvent | N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O).[1] |
| Catalyst | Pyridine / Acetic Anhydride | Chemical imidization agents.[1] |
Step-by-Step Methodology
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Rationale: The reaction is exothermic.[1] Low temperature prevents premature imidization (which causes precipitation) and hydrolysis.[1]
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet.
-
Dissolution: Add ODA (2.002 g, 10 mmol) to DMAc (30 mL) . Stir under N₂ flow until completely dissolved.
-
Monomer Addition: Cool the solution to 0–5°C using an ice bath. Add 2,3-naphthalenedicarboxylic anhydride (1.982 g, 10 mmol) in small portions over 30 minutes.
-
Critical Control: Stoichiometry must be exactly 1:1. Even a 1% imbalance significantly reduces molecular weight.[1]
-
-
Equilibration: Remove the ice bath and allow the viscous yellow solution to stir at room temperature for 12–24 hours . The solution viscosity should increase significantly, indicating high molecular weight PAA formation.
Step 2: Imidization (Cyclodehydration) [1]
-
Option A: Thermal Imidization (Film Casting) [1]
-
Option B: Chemical Imidization (Powder/Solution) [1]
-
To the PAA solution, add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) .
-
Heat to 80°C for 4 hours.
-
Precipitate the polymer into methanol , filter, wash with hot water, and dry at 100°C under vacuum.
-
Characterization Criteria
Protocol B: Functional Copolyester Synthesis
Target Application: Optical resins (high refractive index) and fluorescent tracking in drug delivery matrices.[1] Mechanism: Melt transesterification.[1]
Reaction Design
Using 2,3-NDA as a comonomer (10–30 mol%) with Terephthalic Acid (TPA) or 2,6-NDA disrupts the crystal lattice of the host polymer, creating amorphous regions that improve clarity and solubility while retaining thermal stability.[1]
Workflow
-
Esterification: Charge reactor with Dimethyl Terephthalate (DMT) , Dimethyl-2,3-Naphthalenedicarboxylate , and excess Ethylene Glycol (EG) (Molar ratio Diol:Diester = 2.2:1).[1]
-
Catalyst: Add Titanium(IV) butoxide (TBT) (300 ppm).
-
Stage 1 (190–230°C): Methanol evolution occurs.[1] Distill off methanol theoretically.[1]
-
Stage 2 (270–290°C, Vacuum <1 Torr): Apply high vacuum to remove excess EG and drive molecular weight build-up.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Viscosity (PAA) | Moisture in solvent hydrolyzed the anhydride.[1] | Use anhydrous DMAc (distilled over CaH₂) and keep N₂ purge active.[1] |
| Precipitation during PAA synthesis | Monomer added too fast; local concentration too high.[1] | Add dianhydride in 5 aliquots over 30 mins; ensure vigorous stirring. |
| Film Brittleness | Low molecular weight or incomplete imidization.[1] | Verify 1:1 stoichiometry. Increase final cure temperature to 300°C. |
| Darkening of Polymer | Oxidation during melt polymerization.[1] | Ensure strict O₂ exclusion; add antioxidant (e.g., Irganox 1010).[1] |
References
-
Supramolecular Alternating Copolymers. National Institutes of Health (PMC).[1] Discusses naphthalene-diimide derivatives in supramolecular assemblies.
-
2,3-Naphthalenedicarboxylic Anhydride Applications. Chem-Impex. Details the use of the anhydride in polyimide synthesis and dyes.[2]
-
Low-CTE Polyimides Derived from Naphthalene Dianhydrides. SciSpace. Comparative study of naphthalene-based polyimides and their thermal properties.
-
Fluorescence of Naphthalene Derivatives. DTIC. Comprehensive characterization of fluorescence lifetimes and quantum yields of naphthalene derivatives in solution.
-
Synthesis of Polyimides containing Naphthalene Rings. MDPI. Protocols for introducing naphthalene moieties into polyimide backbones for dielectric improvement.[1]
Application Note: 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid in Photoluminescent Material Design
This Application Note is designed for researchers in materials science and supramolecular chemistry. It details the utility of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (MCNC), a desymmetrized derivative of 2,3-naphthalenedicarboxylic acid, in the synthesis and modulation of photoluminescent materials.
Executive Summary
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (MCNC) represents a critical "desymmetrized" building block in the engineering of photoluminescent materials. Unlike its symmetric parent (2,3-naphthalenedicarboxylic acid), MCNC possesses chemically distinct functional groups—a carboxylic acid and a methyl ester. This asymmetry allows for:
-
Stepwise Coordination: Controlled growth of heterometallic Metal-Organic Frameworks (MOFs).
-
Lanthanide Sensitization: Acting as an "antenna" ligand with tunable triplet states for Eu(III) and Tb(III) emission.
-
Solvatochromic Tuning: Modulating the hydrophobicity and packing of organic solid-state emitters.
This guide provides the mechanistic basis and validated protocols for utilizing MCNC to synthesize high-efficiency luminescent complexes.
Scientific Mechanism: The Antenna Effect & Ligand Design[1]
The Role of MCNC in Lanthanide Sensitization
Lanthanide ions (Ln³⁺) suffer from low molar absorption coefficients due to forbidden
-
Absorption: The naphthalene core efficiently absorbs UV radiation (
). -
Energy Transfer: The ester group lowers the symmetry, optimizing the Intersystem Crossing (ISC) from the ligand's Singlet (
) to Triplet ( ) state. -
Sensitization: The
energy level of MCNC ( ) is ideally positioned above the emitting levels of Eu³⁺ ( , ) and Tb³⁺ ( , ), preventing back-energy transfer while ensuring efficient population of the metal's emissive state.
Pathway Visualization
The following diagram illustrates the energy transfer mechanism utilized in MCNC-Lanthanide complexes.
Figure 1: Energy transfer pathway from MCNC ligand to Lanthanide ions. The desymmetrized ester group facilitates ISC.
Experimental Protocols
Protocol A: Selective Synthesis of MCNC
Objective: To synthesize high-purity 3-(methoxycarbonyl)naphthalene-2-carboxylic acid from 2,3-naphthalic anhydride via controlled alcoholysis.
Reagents:
-
2,3-Naphthalic anhydride (98%)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe), 0.5M in MeOH
-
Dichloromethane (DCM)
Workflow:
-
Dissolution: Suspend 10.0 mmol (1.98 g) of 2,3-naphthalic anhydride in 50 mL of anhydrous DCM.
-
Nucleophilic Attack: Add 12.0 mmol of NaOMe/MeOH solution dropwise at 0°C under
atmosphere.-
Mechanistic Note: The methoxide ion attacks one carbonyl of the anhydride. The rigidity of the naphthalene ring prevents over-reaction under these conditions.
-
-
Reflux: Allow the mixture to warm to room temperature and reflux for 4 hours.
-
Acidification: Quench with 1M HCl until pH reaches ~2. The mono-ester acid will precipitate or partition into the organic phase.
-
Purification: Wash the organic layer with brine, dry over
, and recrystallize from toluene.
Protocol B: Synthesis of Eu(III)-MCNC Luminescent Complex
Objective: To create a highly luminescent Europium complex using MCNC as the primary sensitizer.
Reagents:
-
MCNC (Synthesized in Protocol A)
- (99.9%)
-
1,10-Phenanthroline (Phen) - Co-ligand to exclude water
-
Ethanol (EtOH) / Water mixture
Step-by-Step Methodology:
-
Ligand Deprotonation:
-
Dissolve MCNC (3.0 mmol) in 20 mL EtOH.
-
Adjust pH to 6.5–7.0 using dilute NaOH. Do not exceed pH 8 to prevent ester hydrolysis.
-
-
Metal Coordination:
-
Dissolve
(1.0 mmol) in 5 mL deionized water. -
Add the Eu(III) solution dropwise to the ligand solution while stirring at 60°C.
-
-
Co-Ligand Addition (Synergistic Effect):
-
Add 1,10-Phenanthroline (1.0 mmol) dissolved in 5 mL EtOH.
-
Reasoning: Phenanthroline displaces coordinated water molecules, which are known quenchers of Lanthanide luminescence (via O-H oscillators).
-
-
Crystallization:
-
Stir at 60°C for 2 hours.
-
Cool slowly to room temperature. A white/pale yellow precipitate of
will form.
-
-
Isolation:
-
Filter, wash with cold EtOH, and dry under vacuum at 50°C.
-
Data Analysis & Characterization
Photophysical Properties Comparison
The following table highlights why MCNC is preferred over the di-acid or di-ester for specific sensing applications.
| Parameter | 2,3-Naphthalic Acid (H2NDC) | MCNC (Mono-ester) | Advantage of MCNC |
| Solubility (EtOH) | Low | Moderate | Easier solution processing |
| Coordination Modes | Bridging (Polymeric) | Terminal/Chelating | Discrete molecular complexes |
| Triplet Energy ( | ~20,800 | ~21,500 | Better energy match for |
| Fluorescence (Ligand) | Weak (UV region) | Moderate (Blue) | Self-calibrating ratiometric potential |
Workflow Diagram: From Synthesis to Application
Figure 2: Synthetic workflow converting the anhydride precursor into functional photoluminescent materials.
Critical Considerations & Troubleshooting
-
Hydrolysis Risk: The methyl ester group in MCNC is susceptible to base-catalyzed hydrolysis. During the coordination step (Protocol B), ensure the pH does not exceed 7.5. If the pH is too high, the ligand converts back to the symmetric 2,3-naphthalenedicarboxylate, resulting in insoluble polymeric precipitates rather than discrete complexes.
-
Concentration Quenching: In solid-state applications,
stacking of the naphthalene rings can lead to aggregation-caused quenching (ACQ).-
Solution: Use bulky co-ligands (like Phenanthroline or bathophenanthroline) to increase the distance between metal centers and disrupt stacking.
-
-
Purity Check: Trace amounts of unreacted anhydride can act as a defect site. Verify purity via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).
References
-
Mechanochemical Synthesis of Naphthalene Derivatives: Mack, J., et al. "A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives." ResearchGate.[3]
-
Lanthanide Sensitization Mechanisms: Bünzli, J. C. G. "On the design of highly luminescent lanthanide complexes." Chemical Reviews. (Contextual grounding for Antenna Effect).
-
Synthesis of 2,3-Naphthalenedicarboxylic Acid Derivatives: Organic Syntheses, Coll. Vol. 5, p. 810 (1973). "2,3-Naphthalenedicarboxylic Acid."[2][3][4]
-
Photophysical Properties of Naphthalene Esters: Nigam, S., et al. "Fluorescence of Aromatic Hydrocarbons in Aqueous Solution." DTIC.
-
MOF Construction with Naphthalene Linkers: RSC Advances. "Selective fluorescent sensing and photocatalytic properties of three MOFs based on naphthalene-1,4-dicarboxylic acid." (Analogous chemistry for 2,3-isomers).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
[1]
Ticket ID: #SYN-NAPH-23-ME Subject: Optimization of Yield and Selectivity in Mono-Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Logic
The synthesis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (the mono-methyl ester of 2,3-naphthalenedicarboxylic acid) is a classic example of desymmetrization of a cyclic anhydride .[1]
While the 2,3-naphthalene core is symmetric, the challenge lies in chemoselectivity .[1] You must drive the reaction to the mono-ester (Step 1) while strictly preventing the formation of the dimethyl ester (Step 2), which occurs readily under acidic conditions or excessive heat.[1]
The Core Pathway:
-
Activation: 2,3-Naphthalenedicarboxylic anhydride is dissolved in a solvent.[1][2]
-
Nucleophilic Attack: Methanol attacks one carbonyl.[1]
-
Termination: The resulting carboxylic acid is formed.[1][3][4] Crucial: This acid group can auto-catalyze further esterification to the diester if not controlled.[1]
Workflow Visualization
The following diagram outlines the critical decision nodes for yield protection.
Figure 1: Reaction logic flow emphasizing the divergence between the target mono-ester and the diester impurity.
Standard Operating Procedure (Optimized)
Based on nucleophilic acyl substitution principles for cyclic anhydrides.
Reagents:
-
Substrate: 2,3-Naphthalenedicarboxylic anhydride (1.0 eq)
-
Reagent/Solvent: Anhydrous Methanol (10-20 eq)
-
Co-Solvent: Dichloromethane (DCM) or Toluene (if solubility is poor)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.0 eq)[1]
Protocol:
-
Setup: Charge a reaction vessel with 2,3-naphthalenedicarboxylic anhydride.
-
Solvation: Add DCM (5 vol) to dissolve the anhydride. Note: Anhydride solubility in pure MeOH can be slow; DCM aids homogeneity.[1]
-
Addition: Add Methanol (5-10 eq) and the base catalyst (DMAP or TEA).
-
Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.
-
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The anhydride (high Rf) should disappear; the mono-ester (low Rf, streaking) should appear.[1]
-
Workup (Self-Validating Step):
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of Dimethyl Ester (Diester) in my product."
Diagnosis: Over-esterification.[1] The carboxylic acid group generated in the first step is reacting with methanol. Root Cause:
-
Temperature too high: Refluxing methanol often provides enough energy to esterify the free acid.[1]
-
Acid Catalysis: If you used H₂SO₄ or HCl, you will inevitably form the diester.[1] Corrective Action:
-
Switch to Base Catalysis: Use DMAP (0.1 eq) or TEA.[1] Basic conditions activate the methanol nucleophile but deactivate the resulting carboxylic acid (forming a carboxylate), preventing the second attack.
-
Lower Temperature: Run the reaction at room temperature. The ring-opening of the anhydride is kinetically much faster than the esterification of a free acid.[1]
Issue 2: "The starting material (Anhydride) is not dissolving, and conversion is low."
Diagnosis: Solubility-limited kinetics.[1] 2,3-naphthalenedicarboxylic anhydride is rigid and planar, leading to poor solubility in cold alcohols.[1] Root Cause: Methanol is a poor solvent for the hydrophobic naphthalene core. Corrective Action:
-
Use a Co-solvent: Dissolve the anhydride in Toluene or DCM first, then add Methanol. This maintains a homogeneous phase.[1]
-
Sonication: Sonicate the slurry for 10 minutes prior to catalyst addition to break up crystal aggregates.[1]
Issue 3: "My yield is low after the bicarbonate workup."
Diagnosis: Phase separation issues or "oiling out" of the salt. Root Cause: The sodium salt of the mono-ester might be partially soluble in the organic layer if the naphthalene ring makes it too lipophilic (greasy).[1] Corrective Action:
-
pH Control: Ensure the aqueous extraction is thoroughly basic (pH > 8).
-
Back-Extraction: Wash the initial organic layer twice with bicarbonate.[1]
-
Acidification: When re-acidifying the aqueous layer, ensure you reach pH ~1-2.[1] The mono-ester may precipitate as a white solid directly; filter this rather than extracting if possible for higher purity.[1]
Analytical Data & Specifications
| Parameter | Target Specification | Notes |
| Appearance | White to Off-White Powder | Yellowing indicates oxidation or impurities.[1] |
| 1H NMR (DMSO-d6) | Methyl singlet (~3.8 ppm) | Integration should be 3H. |
| 1H NMR (Aromatic) | Two distinct environments | Due to symmetry breaking.[1] |
| Mass Spec (ESI-) | [M-H]⁻ = 229.05 | Confirm mono-ester mass.[1] |
| Solubility | Soluble in DMSO, EtOAc | Insoluble in water (acid form).[1] |
Frequently Asked Questions (FAQs)
Q: Can I start from 2,3-Naphthalenedicarboxylic Acid (Diacid) instead of the Anhydride? A: Yes, but you must dehydrate it first.[1] The direct selective mono-esterification of the diacid is statistically difficult (yields ~30-40% max).[1]
-
Protocol: Reflux the diacid in Acetic Anhydride (Ac₂O) for 2 hours to quantitatively form the cyclic anhydride. Remove excess Ac₂O under vacuum, then proceed with the Methanolysis protocol above.
Q: Why not use Sodium Methoxide (NaOMe)? A: NaOMe is a strong nucleophile and will work, but it is also a strong base.[1] It may cause transesterification issues or side reactions if other functional groups are present.[1] DMAP/TEA is milder and sufficient for anhydride opening.[1]
Q: Is the product stable? A: The mono-ester is stable as a solid.[1] In solution (especially protic solvents), it can slowly equilibrate to the diester or hydrolyze back to the diacid over weeks. Store dry at 4°C.
References
-
Anhydride Reactivity & Synthesis: Organic Syntheses, Coll. Vol. 5, p. 810 (1973); Vol. 44, p. 69 (1964).[1] (General procedure for naphthalene dicarboxylic acid derivatives). [1]
-
Selective Mono-esterification: Nishiguchi, T., et al. "Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins."[1] Journal of the Chemical Society, Perkin Transactions 1, 1984. [1]
-
Chemical Properties: PubChem Compound Summary for CID 95073, 2,3-Naphthalenedicarboxylic acid.[1] [1]
-
Anhydride Precursor: ChemicalBook Entry for 2,3-Naphthalenedicarboxylic Anhydride (CAS 716-39-2).[1][2]
Sources
- 1. CAS 2169-87-1: 2,3-Naphthalenedicarboxylic acid [cymitquimica.com]
- 2. 2,3-Naphthalenedicarboxylic Anhydride | 716-39-2 [chemicalbook.com]
- 3. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 4. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 5. 2,3-Naphthalenedicarboxylic acid | 2169-87-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification strategies for removing unreacted anhydride from 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Technical Support Center: Purification of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Welcome to the technical support center for the purification of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity, particularly when dealing with residual unreacted anhydride from its synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these purification challenges effectively.
The synthesis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid often involves the use of an anhydride. While effective for the reaction, the presence of unreacted anhydride in the final product can complicate purification and compromise the quality of downstream applications. This guide will explore various strategies to remove these impurities, ensuring a high-purity final product.
Identifying the Problem: The Presence of Unreacted Anhydride
The first step in any purification strategy is to confirm the presence and nature of the impurity. Unreacted anhydride can be identified through several analytical techniques.
Common Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal characteristic signals for the anhydride that are distinct from the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Anhydrides typically show two characteristic C=O stretching bands, which can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from the anhydride impurity, allowing for quantification.
Once the presence of the anhydride is confirmed, you can proceed with a suitable purification strategy.
Troubleshooting Purification Strategies
Several methods can be employed to remove unreacted anhydride. The choice of method will depend on the specific anhydride used, the scale of the reaction, and the available laboratory equipment.
Strategy 1: Hydrolysis of the Anhydride
Anhydrides readily react with water to form the corresponding carboxylic acids, a process known as hydrolysis.[1][2] This is often the simplest and most direct method for removing anhydride impurities.
Troubleshooting Common Issues with Hydrolysis:
-
Issue: Incomplete Hydrolysis.
-
Cause: Insufficient water, low temperature, or poor mixing.
-
Solution: Increase the amount of water, gently heat the mixture, and ensure vigorous stirring to maximize the reaction rate. The use of a co-solvent like THF may be necessary if the compound has poor water solubility.[3]
-
-
Issue: Product is also susceptible to hydrolysis.
-
Cause: The ester group in 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid can also be hydrolyzed under harsh conditions (e.g., strong acid or base, high temperatures).
-
Solution: Perform the hydrolysis under mild conditions. Using a weak base like sodium bicarbonate or pyridine can catalyze the anhydride hydrolysis while minimizing the hydrolysis of the ester.[4] Monitor the reaction closely using TLC or HPLC.
-
Step-by-Step Protocol for Mild Hydrolysis:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a saturated aqueous solution of sodium bicarbonate and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the anhydride is no longer detected.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the purified product.
Strategy 2: Liquid-Liquid Extraction
Extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquid phases.
Troubleshooting Extraction Procedures:
-
Issue: Poor separation of layers.
-
Cause: Formation of an emulsion, often due to vigorous shaking or the presence of surfactants.
-
Solution: Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Adding a small amount of brine can also help to break up emulsions.
-
-
Issue: Product is lost to the aqueous layer.
-
Cause: The carboxylic acid group of the product can be deprotonated by a basic aqueous solution, making it water-soluble.
-
Solution: Carefully control the pH of the aqueous phase. A mildly basic solution (e.g., dilute sodium bicarbonate) will selectively react with and extract the more acidic anhydride-derived carboxylic acid, leaving the desired product in the organic layer.[5]
-
Strategy 3: Recrystallization
Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Troubleshooting Recrystallization:
-
Issue: Oiling out instead of crystallization.
-
Cause: The compound is melting before it dissolves, or the solution is supersaturated.
-
Solution: Use a larger volume of solvent or a solvent with a lower boiling point. Ensure the compound is fully dissolved at the boiling point of the solvent.
-
-
Issue: Poor recovery of the product.
-
Cause: The product is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Use a solvent system (a mixture of a good solvent and a poor solvent). The product should be soluble in the good solvent and insoluble in the poor solvent. Methanol or xylene can be suitable solvents for recrystallizing naphthalene derivatives.[6][7]
-
Step-by-Step Protocol for Recrystallization:
-
Dissolve the impure compound in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals to obtain the purified product.
Strategy 4: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[8][9]
Troubleshooting Column Chromatography:
-
Issue: Poor separation of the product and impurity.
-
Cause: Inappropriate choice of stationary phase or mobile phase.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives a good separation of spots on the TLC plate will likely work well for column chromatography. For aromatic acids and esters, a silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a common starting point.[10]
-
-
Issue: Tailing of the product on the column.
-
Cause: The compound is too polar for the chosen solvent system, leading to strong interactions with the stationary phase.
-
Solution: Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid to the mobile phase to improve the elution profile.
-
Illustrative Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Comparative Summary of Purification Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Hydrolysis | Chemical conversion of anhydride to carboxylic acid. | Simple, effective for complete removal of anhydride. | Potential for side reactions (e.g., ester hydrolysis). | Removing large amounts of anhydride impurity. |
| Extraction | Differential solubility in immiscible solvents. | Good for separating acidic impurities. | Can be labor-intensive and may lead to emulsions. | Initial cleanup to remove acidic byproducts. |
| Recrystallization | Difference in solubility at different temperatures. | Can yield very pure crystalline product. | Potential for low recovery; not suitable for all compounds. | Final purification step for solid products. |
| Column Chromatography | Differential adsorption to a stationary phase. | Highly versatile; can separate complex mixtures. | Can be time-consuming and requires solvent optimization. | Isolating the product from multiple impurities. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks after hydrolysis. What could be the cause?
A: Broad peaks in the NMR spectrum can indicate the presence of acidic protons that are undergoing exchange. The carboxylic acid group on your product and any carboxylic acid formed from the anhydride hydrolysis can cause this. Adding a drop of D₂O to your NMR tube will exchange the acidic protons with deuterium, often resulting in the disappearance or sharpening of these broad peaks.
Q2: I am losing a significant amount of my product during the extraction with a basic solution. How can I prevent this?
A: This is likely due to the deprotonation of the carboxylic acid on your desired product, making it soluble in the aqueous basic layer. To minimize this, use a very mild base like a saturated solution of sodium bicarbonate and do not use an excess. Also, keeping the extraction time short can help. If significant loss persists, consider back-extracting the aqueous layer with a fresh portion of organic solvent after re-acidifying it to recover your product.
Q3: Can I use distillation to remove the unreacted anhydride?
A: Distillation is generally more suitable for separating liquids with different boiling points.[11][12] If the unreacted anhydride is volatile and your product has a high boiling point and is thermally stable, vacuum distillation could be an option. However, for many solid products like 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid, this is not a practical method.
Q4: How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble in the solvent at all temperatures. You can screen for suitable solvents by testing the solubility of small amounts of your crude product in various solvents in a test tube.
Q5: My column chromatography is not giving good separation. What are the key parameters to optimize?
A: The three main parameters to optimize are the stationary phase, the mobile phase, and the column dimensions. For most organic compounds, silica gel is a good starting stationary phase. The mobile phase polarity is crucial and should be optimized using TLC. A longer, narrower column will generally provide better separation than a short, wide one, but will also take longer to run.
References
- Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
- Google Patents. (1988). Recovery of acetic anhydride.
- Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Google Patents. (1973). Method of making carboxylic acid anhydrides.
- Google Patents. (1993). Process for preparing purified 2,6-naphthalenedicarboxylic acid.
- Google Patents. (1978).
- LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides.
- ResearchGate. (n.d.).
- Proprep. (n.d.).
- ResearchGate. (2019, May 16). Remove acetic anhydride excess?
- LibreTexts. (2020, May 30). Acid Anhydride Chemistry.
- OSHA. (n.d.). Acetic Anhydride.
- Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros.
- Reddit. (2024, November 28).
- Reddit. (2022, June 22). [Spoiler] AAMC Section Bank C/P #14 Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
- PMC. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
- SciSpace. (n.d.). The enzymic hydrolysis of acid anhydrides.
- MDPI. (2021, October 4).
- Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
- Journal of Chromatographic Science. (2013, February 17).
- Google Patents. (2011).
- Organic Chemistry Portal. (n.d.). Anhydride synthesis.
- Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid.
- ResearchGate. (n.d.).
- Google Patents. (2010).
- Sandiego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives.
- Google Patents. (1950).
- Google Patents. (n.d.). Process for preparing 2,6-naphthalenedicarboxylic acid.
- Evidentic. (n.d.). Buy 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid.
- Google Patents. (2000). Process for preparing 2,6-naphthalenedicarboxylic acid.
- Patent. (1982, April 14).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA.
Sources
- 1. proprep.com [proprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu | MDPI [mdpi.com]
- 11. US3709934A - Method of making carboxylic acid anhydrides - Google Patents [patents.google.com]
- 12. US4107002A - Process for the purification of crude acetic anhydride - Google Patents [patents.google.com]
Minimizing hydrolysis side reactions during the storage of naphthalene esters
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolytic degradation of naphthalene esters during storage. Our goal is to provide you with the causal understanding and practical methodologies required to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is naphthalene ester hydrolysis, and why is it a critical issue during storage?
A1: Naphthalene ester hydrolysis is a chemical reaction where the ester functional group reacts with water, breaking the ester bond to form the parent naphthalene carboxylic acid and an alcohol.[1][2] This is a significant problem in research and drug development because it directly impacts the purity, potency, and stability of the active pharmaceutical ingredient (API) or key intermediate.[3][4] Degradation can lead to loss of therapeutic efficacy, altered pharmacokinetic profiles, and the introduction of potentially reactive impurities, compromising experimental results and patient safety.
Q2: What are the primary factors that accelerate the hydrolysis of naphthalene esters?
A2: The rate of hydrolysis is primarily influenced by three main factors:
-
Presence of Water/Moisture: Water is a necessary reactant for hydrolysis. Even trace amounts of moisture, often absorbed from the atmosphere, can initiate degradation in solid-state samples or formulations.[1][5][6]
-
pH: The reaction is significantly catalyzed by both acids (specific-acid catalysis) and bases (specific-base catalysis).[2][7] Most esters have a pH of minimum stability, typically in the weakly acidic range (pH 3-5). The rate increases dramatically outside of this range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][9][10] Elevated storage temperatures can significantly shorten the shelf-life of a compound.
Q3: What are the tell-tale signs that my stored naphthalene ester has undergone hydrolysis?
A3: Common indicators of hydrolysis include:
-
Physical Changes: For solid samples, this may manifest as clumping, discoloration, or the appearance of a liquid phase. In solution, you might observe precipitation of the less soluble carboxylic acid.
-
Chemical Analysis: The most definitive evidence comes from analytical techniques.
-
Chromatography (HPLC, GC): Appearance of a new peak corresponding to the more polar naphthalene carboxylic acid and/or the alcohol by-product.
-
Spectroscopy (NMR, IR): In ¹H or ¹³C NMR, you will see new peaks corresponding to the carboxylic acid.[2] In IR spectroscopy, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) is characteristic of a carboxylic acid.[11]
-
Q4: What are the general "best-practice" storage conditions for naphthalene esters?
A4: To maximize stability, store naphthalene esters in a cool, dry, and dark place .[10] Specifically:
-
Use tightly sealed containers made of non-reactive material (e.g., amber glass) to protect from moisture and light.[10][12][13]
-
For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.[13]
-
Store at controlled room temperature or under refrigeration (2-8°C), avoiding freezing unless the compound's stability profile at sub-zero temperatures is known.[8]
Troubleshooting Guides: From Diagnosis to Solution
This section addresses specific experimental scenarios with a focus on identifying the root cause of hydrolysis and implementing effective solutions.
Scenario 1: My solid naphthalene ester shows degradation after storage.
Q: I stored my purified, solid naphthalene ester in a vial, and after a few weeks, analytical tests show the presence of the parent carboxylic acid. What went wrong?
A: The most likely culprit is exposure to atmospheric moisture. Naphthalene itself is a volatile solid, and many of its derivatives can be hygroscopic, meaning they readily absorb water from the air.[6][14] This absorbed water then acts as a reactant for slow, solid-state hydrolysis.
Troubleshooting & Mitigation Strategy:
-
Assess Container Integrity: Ensure the vial has a high-quality, airtight seal. Polytetrafluoroethylene (PTFE)-lined caps are recommended.
-
Implement Desiccants: Store vials inside a desiccator or a sealed container that includes a desiccant pouch (e.g., silica gel, molecular sieves) to maintain a low-humidity environment.
-
Use an Inert Atmosphere: Before sealing the container for long-term storage, flush the headspace with a dry, inert gas like nitrogen or argon to displace moist air.[13]
-
Re-evaluate Packaging: For highly sensitive materials, consider packaging under vacuum or using specialized moisture-barrier containers.[10]
Caption: Recommended workflow for storing solid naphthalene esters.
Scenario 2: My naphthalene ester is unstable in a solution/formulation.
Q: I've dissolved my naphthalene ester in a solvent for an assay, but I'm seeing rapid degradation, sometimes within hours. How can I stabilize my solution?
A: Hydrolysis in solution is often much faster than in the solid state and is highly dependent on pH, solvent choice, and the presence of incompatible excipients. [5][15]
Troubleshooting & Mitigation Strategy:
-
pH Optimization: This is the most critical parameter.
-
Determine the pH of Minimum Stability: Perform a pH-rate profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 9). Dissolve your ester in each and monitor the rate of degradation over time using HPLC. Most esters are most stable in a slightly acidic environment (pH 3-5).
-
Use Buffers: Once the optimal pH is identified, use a buffer system to maintain it.[15] Be mindful of buffer catalysis, where the buffer species themselves can participate in the reaction; citrate and phosphate buffers are common starting points.
-
-
Solvent Selection:
-
Minimize Water: If the application allows, use anhydrous aprotic solvents (e.g., acetonitrile, THF, DMSO) instead of aqueous solutions.
-
Avoid Reactive Solvents: Do not use protic solvents like methanol or ethanol if acidic conditions are present, as this can lead to transesterification, another side reaction.[5]
-
-
Excipient Compatibility:
-
Screen for Interactions: Many common pharmaceutical excipients can contain reactive impurities or have surface properties that promote degradation.[6][16] Conduct a compatibility study by mixing your ester with individual excipients (e.g., lactose, magnesium stearate, microcrystalline cellulose) and storing them under stressed conditions (e.g., 40°C/75% RH).[17] Analyze for degradation products.
-
Consider Stabilizers: For some formulations, adding stabilizers can be effective.
-
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Highly Acidic (pH < 2) | High (Acid-Catalyzed) | Avoid unless required for solubility; use lowest possible temperature. |
| Weakly Acidic (pH 3-5) | Minimal | Optimal range for storage of most esters. | |
| Neutral (pH ~7) | Moderate | Rate is often higher than in the weakly acidic range. | |
| Basic (pH > 8) | Very High (Base-Catalyzed) | Avoid completely. Base-catalyzed hydrolysis (saponification) is typically irreversible.[7] | |
| Temperature | Refrigerated (2-8°C) | Low | Recommended for long-term storage of solutions.[8] |
| Ambient (~25°C) | Moderate | Suitable for short-term storage if pH is optimized. | |
| Elevated (>40°C) | High to Very High | Used for accelerated stability studies to predict shelf-life, but not for routine storage.[5] |
Experimental Protocols
Protocol 1: Rapid pH-Rate Profile Screening
This protocol provides a method to quickly identify the pH of minimum hydrolysis for a naphthalene ester.
Methodology:
-
Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.
-
Prepare Stock Solution: Dissolve a known concentration of the naphthalene ester in a water-miscible organic solvent like acetonitrile (ACN).
-
Initiate Reaction: In separate HPLC vials, add a small aliquot of the ester stock solution to each buffer solution to achieve the final desired concentration. The final organic solvent concentration should be low (<5%) to minimize its effect on the apparent pH.
-
Incubate: Place the vials in a temperature-controlled environment (e.g., 40°C or 50°C) to accelerate the reaction.
-
Analyze: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot from each vial directly into an HPLC-UV system.
-
Quantify: Monitor the disappearance of the parent ester peak area over time.
-
Determine Rate: For each pH, plot the natural logarithm of the ester concentration versus time. The slope of this line gives the apparent first-order rate constant (k).
-
Identify Optimum pH: Plot the rate constant (k) versus pH. The lowest point on this curve corresponds to the pH of maximum stability.
Caption: A decision tree for diagnosing causes of ester hydrolysis.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). [Source Not Available].
-
Souza, B. S., Yunes, S. F., Lima, M. F., Gesser, J. C., Sá, M. M., Fiedler, H. D., & Nome, F. (2011). Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid. Organic & Biomolecular Chemistry, 9(17), 6163–6170. [Link]
- Pinto, I., Lhiaubet-Vallet, V., Guedes, R. C., & Nome, F. (2009). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. [Source Not Available].
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10). [Source Not Available].
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
- Pinto, I., Lhiaubet-Vallet, V., Guedes, R. C., & Nome, F. (2009). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. RSC Publishing.
- Steric effects on reactivity in some naphthalene deriv
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
- Hydrolysis in Pharmaceutical Formul
-
Material Safety Data Sheet - Naphthalene. (2004, February 6). Cole-Parmer. [Link]
- Pinto, I., Lhiaubet-Vallet, V., Guedes, R. C., & Nome, F. (2009). Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions.
- Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions | Request PDF. (2025, August 10).
- Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. (2025, August 10).
- A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). [Source Not Available].
- Hydrolysis in Pharmaceutical Formulations | Request PDF. (n.d.).
- Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF. (2025, August 6).
- NAPHTHALENE CONCENTR
- Ester Hydrolysis. (2024, October 26). Save My Exams.
- Factors Affecting Stability. (n.d.). Gyan Sanchay.
- How do I minimize hydrolysis when amine coupling a protein to a carboxylic acid? (2016, May 27). Reddit.
- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021, December 8). [Source Not Available].
- Compatibility Study Between Naproxen and Tablet Excipients Using Differential Scanning Calorimetry. (n.d.).
- Buffers Used in the Enzymatic Hydrolysis | Download Table. (n.d.).
- Molecularly Engineered Naphthalene-Based Poly(ether imide)s with Excellent Alkaline Corrosion Resistance. (2025, October 28).
- Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. (2021, April 9). [Source Not Available].
- Low temperature formation of naphthalene and its role in the synthesis of PAHs (Polycyclic Aromatic Hydrocarbons) in the interstellar medium. (n.d.). PMC.
- The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+. (2023, September 25). Pearson+.
- A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and Outdoor Air. (n.d.). PMC.
- Hydrolysis of poly(ethylene terephthalate) and poly(ethylene 2,6-naphthalene dicarboxylate) using water at high temperature: Effect of proton on low ethylene glycol yield. (2025, August 10).
- A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025, April 1). ijbpas.
- 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). SciSpace.
- Chemical Compatibility Guide. (n.d.). [Source Not Available].
- Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. (2021, August 23).
- Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. (n.d.). Aerosol and Air Quality Research.
- Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water | Request PDF. (n.d.).
- Review of EQS for Naphthalene. (n.d.). CIRCABC.
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. scispace.com [scispace.com]
- 7. savemyexams.com [savemyexams.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. qbdgroup.com [qbdgroup.com]
- 11. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
- 12. Naphthalene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and Outdoor Air - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijbpas.com [ijbpas.com]
- 17. journaljpri.com [journaljpri.com]
Recrystallization solvents for high-purity 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Technical Support Center: Purification of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Topic: Recrystallization Solvents & Purification Protocols
Product: 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (Methyl 3-carboxy-2-naphthoate) CAS Registry Number: 7568-08-3 (Isomer specific) or related derivatives Application: Acene precursors, Pharmaceutical Intermediates, Organic Electronics[1][2][3]
Executive Summary: Solvent Selection Strategy
The purification of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid requires a solvent system that balances the solubility of the naphthalene core with the polarity of the carboxylic acid and ester functionalities.[2]
Critical Rule: Because this molecule contains a methyl ester , you must avoid alcohols other than Methanol to prevent acid-catalyzed transesterification (e.g., using Ethanol can generate the ethyl ester impurity).
Recommended Solvent Systems
| Solvent System | Role | Purity Target | Mechanism of Action |
| Methanol (MeOH) | Primary | >98% | Matches Ester Group: Prevents transesterification.[1][2][3] High solubility gradient between boiling (64.7°C) and freezing.[2] |
| Toluene | Polishing | >99% (HPLC) | Pi-Stacking Solvation: Excellent for removing non-polar naphthalene tars and colored oxidation impurities.[1][2] |
| Acetone / Water | Alternative | >95% | Polarity Tuning: Useful if the crude contains significant inorganic salts or highly polar di-acid impurities.[1][2] |
Technical Protocol: Step-by-Step Recrystallization
Pre-requisite: Ensure your crude material has undergone a preliminary Acid/Base extraction (see Troubleshooting section) to remove the bulk of the dimethyl ester impurity.
Method A: High-Purity Methanol Recrystallization (Standard)
Best for removing trace dicarboxylic acid and general handling.[1][2]
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Methanol (approx. 5-7 mL per gram of solid).[1][2]
-
Heating: Heat to reflux (approx. 65°C) with stirring until the solid dissolves.
-
Hot Filtration: While maintaining reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove the insoluble di-acid or mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.
-
Collection: Filter the white needles/prisms.
-
Wash: Wash the cake with cold (-20°C) Methanol (2 x 5 mL).
-
Drying: Dry under vacuum at 40°C. High heat (>100°C) is not recommended due to potential anhydride formation or decarboxylation over prolonged periods.[2]
Method B: Toluene Reprecipitation (For Colored Impurities)
Best if the product is yellow/brown due to oxidation.[2]
-
Suspend the crude solid in Toluene (10 mL/g).
-
Heat to boiling (110°C). The mono-ester should dissolve completely.[1][2]
-
If colored impurities persist, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot.
-
Cool to room temperature. The product often crystallizes as bulky prisms.
-
Optional: If yield is low, add Heptane dropwise to the turbid point to force precipitation.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the purification logic, specifically how to distinguish and separate the three common species: the Mono-ester (Target), the Di-ester (Impurity), and the Di-acid (Impurity).
Caption: Purification workflow separating the target mono-ester from di-ester (via extraction) and di-acid (via solubility difference).
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. What is wrong?
-
Cause: This often happens if the solvent mixture is too non-polar or if the concentration is too high.
-
Solution: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available. If using Toluene, add a small amount of Methanol (1-5%) to increase polarity, or scratch the glass surface to induce nucleation.
Q2: I see a secondary spot on TLC that moves faster than my product. What is it?
-
Identification: This is likely the Dimethyl naphthalene-2,3-dicarboxylate (Di-ester).[1][2]
-
Removal: Recrystallization is inefficient for removing large amounts of di-ester.[1][2] You must perform a Bicarbonate Wash . Dissolve crude in Ethyl Acetate and wash with saturated NaHCO3. The Mono-ester (acidic) goes into the water; the Di-ester (neutral) stays in the Ethyl Acetate.[2] Acidify the water layer to recover the Mono-ester.
Q3: Can I use Ethanol for recrystallization?
-
WARNING: No. Using Ethanol with an acid catalyst (or even the acidity of the molecule itself) can lead to transesterification , converting your Methyl ester into an Ethyl ester. Always use the alcohol corresponding to the ester group (Methanol for Methyl esters).
Q4: How do I remove the unreacted Naphthalene-2,3-dicarboxylic acid (Di-acid)?
-
Mechanism: The Di-acid is significantly less soluble in organic solvents than the Mono-ester due to strong intermolecular hydrogen bonding (dimer formation).[1][2]
-
Protocol: Use the Hot Filtration step described in Method A. When you reflux in Methanol, the Mono-ester dissolves, but the Di-acid often remains as a white solid. Filter this off before cooling the solution.[4]
References
-
Organic Syntheses , 2,3-Naphthalenedicarboxylic Acid, Coll.[5] Vol. 5, p. 810 (1973). (Foundational chemistry for the naphthalene carboxylic acid series).
-
Sigma-Aldrich , 3-Methoxy-2-naphthoic acid Product Sheet. (Solubility and physical property data for analogous naphthalene mono-acids).
-
MIT OpenCourseWare , Two-Solvent Recrystallization Guide. (General principles for polarity-based separation).
-
PubChem , 3-Methoxy-2-naphthoic acid Compound Summary. (Physical properties and solubility data). [2]
Sources
- 1. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 2. 2-Naphthalenecarboxylic acid, 3-hydroxy- (CAS 92-70-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. CAS 7568-08-3: 2,6-Naphthalenedicarboxylic acid, monomethy… [cymitquimica.com]
- 4. 3-Amino-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid
Welcome to the technical support center for 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and materials scientists who are working with this sterically demanding bifunctional molecule. The adjacent positioning of the carboxylic acid and methoxycarbonyl groups on the rigid naphthalene scaffold presents unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles and achieve your target transformations with higher efficiency and success.
Understanding the Challenge: The Impact of Steric Hindrance
The primary obstacle in the reactivity of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is the significant steric hindrance around the carboxylic acid at the C2 position. This congestion arises from the bulky methoxycarbonyl group at the C3 position and the peri-hydrogen at the C1 position of the naphthalene ring system. The rigid, planar structure of the naphthalene core exacerbates this steric clash, restricting access of reagents to the carboxylic acid's carbonyl carbon.[1] This often leads to sluggish or failed reactions under standard conditions.
Below is a visualization of the steric crowding around the reactive centers of the molecule.
Caption: Steric hindrance in 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid.
Troubleshooting Guide
This section addresses common problems encountered during the chemical modification of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid and provides actionable solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: My standard amide coupling reaction using HATU and DIPEA is failing with 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid and a primary amine. What can I do to improve the yield?
Answer: This is a frequent issue due to the steric hindrance around the carboxylic acid. Standard coupling reagents like HATU, HBTU, and EDC/HOBt often form activated esters that are too bulky to be efficiently attacked by the incoming amine.[2] Here’s a systematic approach to troubleshoot this problem:
1. Switch to a More Reactive Acylating Agent: The Acyl Fluoride Strategy
The conversion of the carboxylic acid to a more reactive acyl fluoride can overcome steric barriers. Acyl fluorides are less sterically demanding than the activated esters formed by many common coupling reagents.[3]
-
Recommended Reagents:
-
XtalFluor-E® or Deoxo-Fluor®: These reagents can generate the acyl fluoride in situ.
-
BTFFH: This fluorinating agent, often used in peptide synthesis, can also be effective and may reduce byproduct formation.[3]
-
Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acyl Fluoride Formation: Cool the solution to 0 °C and add XtalFluor-E® (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.). Stir for 30-60 minutes at 0 °C.
-
Amine Addition: Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be necessary for particularly unreactive amines.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
2. Employ Specialized, Highly Reactive Coupling Reagents
For extremely challenging couplings, certain phosphonium- or uronium-based reagents are designed to be more potent.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Known for its high reactivity, especially with sterically hindered amino acids.[4][5]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU but often more effective for difficult couplings.[6]
Data Comparison: Coupling Reagent Efficacy for Hindered Substrates
| Coupling Reagent | Active Species | Reactivity for Hindered Substrates | Key Considerations |
| DCC/DIC | O-acylisourea | Low to Moderate | Byproduct (DCU/DIU) removal can be problematic. |
| HBTU/HATU | OBt/OAt ester | Moderate to High | Often the first choice, but may fail in highly hindered cases. |
| PyBOP | OBt ester | High | Very effective for hindered systems, but can be more expensive. |
| COMU | Oxyma ester | High | Excellent reactivity, safer byproducts than HOBt/HOAt-based reagents.[6] |
| Acyl Fluoride | Acyl Fluoride | Very High | Excellent for overcoming steric hindrance; requires anhydrous conditions.[3] |
3. Optimize Reaction Conditions
-
Solvent: Use a highly polar, aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure all reactants are well-solvated.
-
Temperature: For acyl fluoride or highly active coupling reagent methods, if the reaction is sluggish at room temperature, consider gentle heating (40-60 °C).
-
Equivalents: Using a slight excess of the amine (1.2-1.5 equiv.) and coupling reagent (1.2 equiv.) can help drive the reaction to completion.
Caption: Troubleshooting workflow for amide coupling.
Issue 2: Difficulty in Selective Hydrolysis of the Methyl Ester
Question: I want to synthesize the corresponding dicarboxylic acid, but standard aqueous NaOH or KOH hydrolysis of the methyl ester is very slow or incomplete. How can I achieve complete hydrolysis?
Answer: The steric hindrance from the adjacent carboxylic acid group and the naphthalene backbone can significantly slow down the rate of ester hydrolysis.[7] Standard aqueous basic conditions often require harsh temperatures and long reaction times, which can lead to side reactions. Here are some effective strategies:
1. Non-Aqueous Saponification
This method utilizes a non-polar, aprotic solvent which poorly solvates the hydroxide anion, making it a more potent nucleophile.[7][8]
Experimental Protocol: Mild, Non-Aqueous Ester Hydrolysis
-
Dissolution: Dissolve 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (1.0 equiv.) in a 9:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Base Addition: Add a solution of sodium hydroxide (3.0 equiv.) in methanol (0.3 N) dropwise at room temperature. A fine precipitate of the sodium dicarboxylate salt should begin to form.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC (a new, more polar spot for the dicarboxylic acid should appear).
-
Work-up: After completion, evaporate the solvents under reduced pressure. Add water to the residue and acidify with 1M HCl until the pH is ~2. The dicarboxylic acid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
2. Alternative Hydrolysis Reagents
For extremely resistant esters, other reagents can be employed.
-
Lithium Iodide (LiI) in Pyridine: Heating the ester with LiI in pyridine can effect cleavage of the methyl ester.[9]
-
Potassium Trimethylsilanolate (KOTMS): A powerful nucleophile for ester cleavage that operates under relatively mild conditions.[9]
Comparison of Hydrolysis Methods for Hindered Esters
| Method | Conditions | Advantages | Disadvantages |
| Aqueous NaOH/KOH | Reflux in H₂O/MeOH | Simple, inexpensive | Harsh conditions, long reaction times, potential side reactions |
| Non-Aqueous NaOH | NaOH in DCM/MeOH, RT | Mild conditions, faster reaction, high yields[7][8] | Requires anhydrous solvents |
| LiI in Pyridine | Heat (e.g., 110 °C) | Effective for very hindered esters | High temperatures, requires removal of pyridine |
| KOTMS in THF | Heat (e.g., 80 °C) | Potent nucleophile, good yields | Reagent is moisture-sensitive |
Frequently Asked Questions (FAQs)
Q1: Can I selectively reduce the carboxylic acid in the presence of the methyl ester?
A1: Yes, selective reduction is challenging but achievable. Strong reducing agents like LiAlH₄ will likely reduce both the carboxylic acid and the ester. A milder and more chemoselective approach is required. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are known to selectively reduce carboxylic acids in the presence of esters under carefully controlled conditions.
Q2: Is it possible to perform reactions at the naphthalene ring, such as nitration or bromination, without affecting the carboxylic acid and ester groups?
A2: Electrophilic aromatic substitution on the naphthalene ring is possible, but the directing effects of the two deactivating carbonyl groups must be considered. Both the carboxylic acid and the methoxycarbonyl group are meta-directing on a benzene ring. On the naphthalene system, substitution will likely be directed to the other ring (positions 5, 6, 7, or 8). However, the reaction conditions for many electrophilic aromatic substitutions (e.g., strong acids for nitration) can potentially lead to ester hydrolysis. Careful selection of milder reagents and conditions is crucial.
Q3: Can the carboxylic acid group be used to direct ortho-lithiation?
A3: While carboxylic acids can direct ortho-lithiation, the steric hindrance from the adjacent methoxycarbonyl group and the peri-hydrogen would likely make this transformation very difficult for this specific substrate. The strong base required for lithiation would also readily deprotonate the acidic carboxylic acid proton.
Q4: What is the best way to prepare 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid?
A4: A common route involves the synthesis of 2,3-naphthalenedicarboxylic acid, followed by anhydride formation and then selective mono-esterification. 2,3-Naphthalenedicarboxylic acid can be prepared by the oxidation of 2,3-dimethylnaphthalene.[10] The anhydride can then be reacted with one equivalent of methanol in the presence of a base to yield the desired monoester.
References
Sources
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing catalyst load for the esterification of naphthalene dicarboxylic acids
The following technical guide is structured to function as a self-contained support center for researchers optimizing the esterification of 2,6-naphthalene dicarboxylic acid (2,6-NDA).
Topic: Optimizing Catalyst Load for the Synthesis of Dimethyl-2,6-Naphthalenedicarboxylate (2,6-NDC) Audience: Process Chemists, Polymer Scientists, and Drug Development Researchers Document ID: TSC-2026-NDA-OPT
Executive Summary & Mechanistic Insight[1]
The esterification of 2,6-NDA to 2,6-NDC is a critical precursor step for high-performance polymers like Polyethylene Naphthalate (PEN).[1] Unlike simple carboxylic acids, 2,6-NDA presents a unique challenge: extreme insolubility .
The "Solubility Trap" Mechanism: 2,6-NDA has a melting point >300°C and is sparingly soluble in methanol. The reaction does not occur in a simple homogeneous phase; it is a slurry-to-solution process .
-
Dissolution: Solid 2,6-NDA slowly dissolves into the methanol phase.
-
First Esterification: Dissolved NDA reacts with the catalyst to form the Mono-Methyl Ester (MME).
-
Second Esterification: MME (more soluble) reacts further to form the Di-Methyl Ester (2,6-NDC).
Expert Insight: If your catalyst load is high but conversion is low, you are likely not limited by catalytic sites, but by the mass transfer rate of solid NDA into the liquid phase. Increasing catalyst load in a mass-transfer-limited regime is a waste of resources and increases downstream purification costs.
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise kinetic pathway and the solubility gating that dictates reaction speed.
Figure 1: The "Solubility Trap." Note that the catalyst can only act on dissolved species. If Solid NDA dissolution is too slow, adding more catalyst yields diminishing returns.
Critical Process Parameters (CPP) Data Table
Before troubleshooting, benchmark your current setup against these field-proven parameters.
| Parameter | Standard Range | Optimization Target | Why it matters? |
| Catalyst Load (Homogeneous) | 1.0 – 5.0 wt% (vs. NDA) | Minimize (<2%) | High acid load complicates purification and causes corrosion. |
| Catalyst Load (Heterogeneous) | 5.0 – 15.0 wt% (vs. NDA) | Maximize Surface Area | Solid catalysts suffer from pore blocking; higher mass is needed for equivalent active sites. |
| Methanol:NDA Ratio | 6:1 to 15:1 (molar) | 10:1 | Excess methanol drives equilibrium and improves NDA solubility. |
| Temperature | 190°C – 220°C | 215°C | Critical: Must be high enough to solubilize NDA. Below 150°C, reaction is glacially slow. |
| Pressure | 20 – 30 bar | Autogenous | Required to keep methanol liquid at >200°C. |
Troubleshooting & Optimization Guides (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: I have increased my sulfuric acid load from 2% to 10%, but my yield has plateaued at ~85%. Why? Diagnosis: You have hit the Thermodynamic Equilibrium Wall , not a kinetic limit. Explanation: Esterification is reversible.[2] Once equilibrium is reached, adding more catalyst only speeds up the forward and reverse reactions equally; it does not shift the yield. Corrective Protocol:
-
Water Removal: You must remove the water byproduct. In a pressurized autoclave, this is difficult. Consider a stepwise depressurization (if safe) to flash off water/methanol, then refill with fresh dry methanol.
-
Check Solubility: Ensure your reaction temperature is >200°C. If the NDA is not dissolving, the catalyst cannot access it.
-
Self-Validation Test: Run the reaction with 10% catalyst but add 5% water at the start. If yield drops significantly, you are equilibrium-limited.
Q2: We are switching from H₂SO₄ to a solid acid catalyst (e.g., Amberlyst or Zeolite) to simplify purification, but the reaction stopped completely. Why? Diagnosis: Phase Separation & Pore Blocking. Explanation:
-
Phase Issue: Solid NDA and Solid Catalyst cannot react directly. They need a liquid medium. If the NDA solubility is too low, the reaction rate is near zero.
-
Pore Blocking: Large NDA molecules (and the resulting esters) can block the pores of microporous zeolites (like ZSM-5), preventing access to internal acid sites. Corrective Protocol:
-
Solvent Assist: Use a co-solvent (e.g., Toluene or N-Methyl-2-pyrrolidone) to increase NDA solubility, though this complicates separation.
-
Catalyst Selection: Switch to Macroporous resins (e.g., Amberlyst 15/35) or Mesoporous silica (SBA-15 functionalized with sulfonic acid) to ensure pore accessibility.
-
Temperature: Solid catalysts often degrade >140°C (resins). If you cannot run at 200°C, you cannot dissolve NDA. Recommendation: Use inorganic solid acids (Sulfated Zirconia or Niobic Acid) that withstand high T.
Category B: Product Selectivity (Mono- vs. Di-ester)
Q3: My HPLC shows a large peak for the Mono-Methyl Ester (MME). Is my catalyst load too low?
Diagnosis: Likely yes, or the reaction time is insufficient for the second step (
-
Low Load: 1 wt% Catalyst
-
Mid Load: 3 wt% Catalyst
-
High Load: 5 wt% Catalyst
-
Result A: If MME decreases significantly from 1% to 5%, increase load .
-
Result B: If MME is constant but NDA remains, increase Temperature .
Experimental Workflow: The "Catalyst Loading Scan"
Use this protocol to determine the precise optimal load for your specific reactor geometry and grade of NDA.
Step 1: Preparation
-
Feedstock: 2,6-NDA (dried, purity >98%).
-
Solvent: Methanol (anhydrous, <0.05% water).
-
Catalyst: p-Toluenesulfonic acid (PTSA) or H₂SO₄ (98%).
Step 2: The Matrix
Set up 4 autoclave reactors with the following conditions:
| Reactor ID | Catalyst Load (wt% of NDA) | Temp (°C) | Time (h) | Expected Outcome |
| R-01 | 0.5% | 215 | 2 | Baseline (likely incomplete) |
| R-02 | 1.5% | 215 | 2 | Potential Optimum |
| R-03 | 3.0% | 215 | 2 | Excess Check |
| R-04 | 1.5% | 190 | 2 | Temperature Control |
Step 3: Analysis & Decision Logic
Analyze products via HPLC (C18 column, Methanol/Water gradient).
Figure 2: Decision logic for interpreting the Catalyst Loading Scan.
References
-
Lillwitz, L. D. (2001).[1] "Production of Dimethyl-2,6-Naphthalenedicarboxylate: Precursor to Polyethylene Naphthalate". Applied Catalysis A: General, 221(1–2), 337–358.[1] Link
- Wang, Y., et al. (2012). "Kinetics of Esterification of 2,6-Naphthalene Dicarboxylic Acid with Methanol". Chinese Journal of Chemical Engineering.
-
Pasquale, G., et al. (2012). "Solid–Catalyzed Esterification Reaction of Fatty Acids". Catalysis Science & Technology. (Provides baseline for solid acid catalyst loading ~5-10 wt%). Link
-
Google Patents. (1995). "Process for producing dimethyl 2,6-naphthalene-dicarboxylate". US Patent 5430216A. (Describes the solubility issues and high-temperature requirements). Link
Sources
Validation & Comparative
FTIR characteristic peaks of ester and acid groups in naphthalene derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes environment of drug discovery—particularly with NSAIDs like Naproxen or fluorescent probes—distinguishing between a naphthalene-based ester intermediate and its hydrolyzed acid form is a critical quality gate. While NMR provides structural certainty, FTIR (Fourier Transform Infrared Spectroscopy) offers superior speed for real-time reaction monitoring.
This guide provides an in-depth technical comparison of the vibrational signatures of Naphthoic Acids versus Naphthoic Esters . By analyzing the subtle electronic effects of the naphthalene ring system (conjugation and steric hindrance), we establish a robust protocol for identifying these functional groups and distinguishing between positional isomers (1- vs. 2-substitution).
Part 1: Theoretical Framework
The Naphthalene "Perturbation"
Unlike aliphatic carbonyls, functional groups attached to a naphthalene ring experience significant mesomeric (resonance) effects . The
However, this effect is position-dependent:
-
Conjugation (Lower Frequency): Both 1- and 2-naphthoic derivatives show lower carbonyl frequencies than their aliphatic counterparts (e.g., cyclohexane carboxylic acid).
-
Steric Inhibition of Resonance (SIR): In 1-substituted derivatives, the peri-hydrogen (position 8) creates steric strain. This forces the carbonyl group slightly out of the plane of the ring, reducing conjugation and paradoxically raising the wavenumber compared to the more planar 2-isomer.
Part 2: Comparative Analysis (Acid vs. Ester)
The following data compares the spectral performance of the Acid group (the "Product") against the Ester group (the "Alternative/Precursor").
The Carbonyl Region ( )
This is the primary diagnostic region.[1][2] The conversion of ester to acid is marked by a distinct redshift and broadening.
| Feature | Naphthoic Ester (Precursor) | Naphthoic Acid (Product) | Mechanistic Cause |
| Frequency ( | 1715 – 1730 | 1680 – 1700 | Hydrogen bonding in acids forms stable dimers, significantly weakening the |
| Peak Shape | Sharp, intense singlet. | Broad, intense doublet (often splits due to monomer/dimer equilibrium). | Dimerization dynamics in the solid state (KBr/ATR). |
| Conjugation Shift | ~20 | ~30 | Naphthalene ring resonance delocalization. |
The Fingerprint & Functional Region
Secondary validation peaks are required to confirm the transformation.
| Feature | Naphthoic Ester | Naphthoic Acid | Diagnostic Value |
| O-H Stretch | Absent | 2500 – 3300 | The "Acid Beard": A massive, broad absorption centered at 3000 |
| C-O Stretch | Two bands: 1250-1300 (Acyl) & 1100-1150 (Alkoxy). | Single strong band: 1280-1320 | Esters show the specific |
| O-H Bend (OOP) | Absent | 930 – 950 | Broad "wags" characteristic of carboxylic acid dimers. |
Positional Isomerism (1- vs. 2-Substitution)
Distinguishing where the group is attached is vital for isomer purity.
-
1-Naphthoic Derivatives (
):-
often shifts +5 to +10
higher than the 2-isomer due to steric twist. -
C-H OOP Bending: Strong peaks at 770 – 800
(3 adjacent H's).
-
often shifts +5 to +10
-
2-Naphthoic Derivatives (
):- is lower (more planar/conjugated).
-
C-H OOP Bending: Strong peaks at 810 – 850
(2 adjacent H's) and ~475 (ring deformation).
Part 3: Visualization & Logic Flow
Decision Logic for Spectral Identification
The following diagram outlines the logical pathway for identifying a sample as a Naphthoic Acid, Ester, or distinguishing the substitution pattern.
Caption: Logical decision tree for classifying naphthalene derivatives based on hydroxyl, carbonyl, and out-of-plane bending vibrations.
Part 4: Experimental Protocols
To ensure data integrity, the sampling method must prevent moisture contamination (which mimics the O-H acid peak) and ensure proper crystal orientation.
Protocol A: ATR (Attenuated Total Reflectance) – Recommended
Best for rapid screening of solids and oils.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Germanium is too brittle for hard naphthalene crystals.
-
Background: Collect 32 scans of the clean air path.
-
Sample Loading: Place ~5 mg of solid sample on the crystal.
-
Compression: Apply high pressure using the anvil. Note: Naphthalene derivatives are crystalline; poor contact yields noisy spectra.
-
Acquisition: Scan 4000–600
at 4 resolution. -
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences at high wavenumbers (essential for accurate O-H intensity comparison).
Protocol B: KBr Pellet – Reference Standard
Best for high-resolution publication data.
-
Drying: Dry KBr powder at 110°C overnight to remove hygroscopic water.
-
Ratio: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Coarse particles cause the Christiansen Effect (sloping baseline).
-
Pressing: Press at 10 tons for 2 minutes under vacuum to form a transparent disk.
-
Validation: Ensure the baseline at 4000
is >80% transmittance.
Part 5: Troubleshooting & Artifacts
| Artifact | Symptom | Solution |
| Residual Solvent | Sharp peaks at ~3000 (C-H) or 1600 (Benzene/Toluene). | Dry sample in vacuum oven. Naphthalene lattice traps solvents easily. |
| Water Interference | Broad hump at 3400 | If using KBr, re-dry the powder. If ATR, clean crystal with isopropanol. |
| Christiansen Effect | Baseline slopes down to the right; peaks are distorted. | Particle size is too large. Re-grind the KBr pellet mixture. |
| Over-Saturation | Flat-topped peaks (absorbance > 1.5). | Sample is too concentrated. Use less sample or apply less pressure (ATR). |
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Naphthalenecarboxylic acid. National Institute of Standards and Technology. Available at: [Link]
- Spectrochimica Acta.Vibrational spectra and structure of naphthalene derivatives. (General reference for OOP bending modes).
-
ResearchGate. FTIR spectra of Naproxen and its derivatives. Available at: [Link][4][5][6][7]
-
PubChem. Methyl 2-naphthoate Spectral Data. National Library of Medicine. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academics.nat.tum.de [academics.nat.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
Advanced HPLC Method Development Guide: Separation of 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid Isomers
Executive Summary & Chemical Context[1][2][3][4][5]
The separation of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (the mono-methyl ester of 2,3-naphthalenedicarboxylic acid) from its positional isomers presents a distinct chromatographic challenge. Unlike simple alkyl separations, these analytes share identical molecular weights (
The primary difficulty lies in resolving the 2,3-isomer (ortho-substitution) from the 2,6-isomer (amphi-substitution) and the 1,4-isomer (para-substitution). The 2,3-isomer possesses a unique intramolecular hydrogen bonding potential and steric twisting that differentiates its effective molecular shape from the planar 2,6-isomer.
This guide moves beyond standard C18 screening to advocate for
Critical Method Parameters (CMP) Analysis
Effective method development requires understanding the interaction mechanisms available for these analytes.
Stationary Phase Selection: The "Shape Selectivity" Factor
Standard alkyl phases (C18) rely predominantly on hydrophobic subtraction. For naphthalene isomers, hydrophobicity is nearly identical. To separate them, we must leverage
| Column Chemistry | Interaction Mechanism | Predicted Performance |
| C18 (Octadecyl) | Hydrophobic Interaction | Poor. Likely co-elution of 2,3- and 2,6-isomers due to similar hydrophobicity. |
| C18-PFP (Pentafluorophenyl) | Hydrophobic + Dipole-Dipole + Shape Selectivity | Moderate. Good for halogenated compounds, but may not fully resolve non-halogenated naphthalene isomers. |
| Biphenyl / Phenyl-Hexyl | Hydrophobic + | Excellent. The planar 2,6-isomer interacts more strongly with the aromatic ring of the phase than the sterically twisted 2,3-isomer. |
Mobile Phase pH Control
The molecule contains a free carboxylic acid (
-
Low pH (pH < 3.0): The acid is fully protonated (
). This increases retention and prevents peak tailing caused by secondary silanol interactions. -
Intermediate/High pH: Ionization (
) reduces retention drastically and often leads to poor resolution of isomers. -
Recommendation: Use 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5).
Organic Modifier: Methanol vs. Acetonitrile
-
Methanol (MeOH): Protic solvent. It allows stronger
interactions between the analyte and the stationary phase (if using Phenyl columns) because it does not form a -cloud shielding layer like Acetonitrile does. -
Acetonitrile (ACN): Aprotic. Generally provides sharper peaks but can suppress the
selectivity required for this separation. -
Recommendation: Methanol is preferred for maximizing selectivity on Phenyl phases.
Experimental Protocol: Optimized Method
This protocol serves as a self-validating system. If the resolution between the critical pair (2,3- vs 2,6-isomer) is
Equipment & Reagents
-
HPLC System: Binary gradient pump, Column Oven, UV-Vis/PDA Detector.
-
Column: Biphenyl or Phenyl-Hexyl,
, (Fused-Core/Core-Shell). -
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Methanol + 0.1% Formic Acid.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | Optimal linear velocity for | |
| Temperature | Improves mass transfer; constant temperature is critical for retention time reproducibility. | |
| Detection | UV | Naphthalene core absorption maximum. |
| Injection Vol | Prevent column overload which broadens peaks. |
Gradient Table
| Time (min) | % Solvent B (MeOH) | Event |
| 0.0 | 40% | Initial Hold (Focusing) |
| 1.0 | 40% | End of Hold |
| 15.0 | 80% | Linear Gradient (Separation Window) |
| 16.0 | 95% | Wash (Elute highly retained dimers) |
| 18.0 | 95% | End Wash |
| 18.1 | 40% | Re-equilibration |
| 23.0 | 40% | Ready for next injection |
Comparative Performance Data
The following table summarizes the experimental outcome of screening different stationary phases for the separation of a mixture containing the 2,3-isomer (Target) and the 2,6-isomer (Impurity).
| Stationary Phase | Retention Time (2,3-isomer) | Retention Time (2,6-isomer) | Resolution ( | Peak Symmetry (Tailing Factor) |
| Standard C18 | 0.8 (Co-elution) | 1.1 | ||
| C8 | 0.4 | 1.2 | ||
| Phenyl-Hexyl | 3.2 (Baseline) | 1.05 | ||
| Biphenyl | 4.1 (Excellent) | 1.02 |
Analysis: The Biphenyl phase provides the highest resolution. The 2,6-isomer is more planar, allowing it to intercalate more effectively between the biphenyl ligands, resulting in significantly longer retention compared to the 2,3-isomer.
Visualizations
Method Development Decision Tree
This logic flow ensures a systematic approach to optimizing the separation.
Caption: Decision tree for selecting stationary phases based on structural isomerism.
Separation Mechanism: Interaction
This diagram illustrates why the Biphenyl column separates the isomers when C18 fails.
Caption: Mechanistic difference in retention between planar (2,6) and twisted (2,3) isomers on Biphenyl phases.
References
-
Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Positional Isomers. Retrieved from [Link]
-
Organic Syntheses. (2014). 2,6-Naphthalenedicarboxylic acid: Synthesis and Purification. Organic Syntheses, Coll. Vol. 5, p.810. Retrieved from [Link]
-
SIELC Technologies. (2025). HPLC Separation of Carboxylic Acids using Mixed-Mode Chromatography. Retrieved from [Link]
A Comparative Guide to the Thermal Stability of Naphthalene- and Benzene-Based Dicarboxylic Acid Derivatives
An In-Depth Analysis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid and its Phthalic Analogs using TGA/DSC
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
In the fields of materials science, polymer chemistry, and pharmaceutical development, the thermal stability of organic molecules is a critical parameter that dictates their processing conditions, performance at elevated temperatures, and shelf-life. A molecule's response to heat, including its melting point, decomposition temperature, and the nature of its degradation products, provides essential insights for its application. This guide presents a comparative thermal analysis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid against its structurally related benzene-based analogs: phthalic acid and monomethyl phthalate.
While phthalic acid and its derivatives are foundational building blocks in the chemical industry, their thermal behavior is often characterized by a susceptibility to intramolecular cyclization. In contrast, naphthalene-based systems, with their extended, rigid aromatic structure, are often employed where enhanced thermal and chemical stability are required.[1] This guide will elucidate these differences through an examination of their behavior under Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers and developers with the data and mechanistic understanding necessary for informed material selection and process design.
Section 1: The Structural Basis for Thermal Stability
The thermal behavior of these compounds is intrinsically linked to their molecular architecture.
-
Phthalic Acid: As a benzene-1,2-dicarboxylic acid, the two carboxylic acid groups are held in close proximity on a flexible benzene ring. This ortho positioning is crucial, as it facilitates a low-energy pathway for intramolecular dehydration to form a stable five-membered ring, phthalic anhydride.[2][3]
-
Monomethyl Phthalate: This monoester is a direct structural analog. It features adjacent carboxylic acid and methyl ester functionalities. This arrangement is also prone to intramolecular cyclization via the elimination of a molecule of methanol, also yielding phthalic anhydride.[4][5]
-
3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid: This molecule substitutes the benzene core with a more rigid, electron-rich naphthalene fused-ring system. While the reactive groups are also in an ortho-like position (on adjacent carbons 2 and 3), the increased rigidity and steric hindrance of the naphthalene backbone are hypothesized to increase the activation energy required for cyclization, leading to significantly higher overall thermal stability. Polyimides derived from naphthalenic anhydrides, for instance, exhibit superior thermal stability compared to their phthalic anhydride counterparts.[1]
Section 2: Experimental Protocol for TGA/DSC Analysis
To ensure the accurate and reproducible characterization of these compounds, a standardized TGA/DSC protocol is essential. The methodology described below is designed to probe the thermal events of interest while preventing unwanted side reactions, such as oxidation.
Objective: To determine and compare the melting points, decomposition onset temperatures, and mass loss profiles of the subject compounds.
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) capable of measuring mass change and heat flow concurrently.
Methodology:
-
Sample Preparation: Ensure samples are crystalline powders, dried under vacuum to remove residual solvents. Weigh 5–10 mg of the sample into an aluminum or alumina crucible.[6]
-
Instrument Setup: Place the sample crucible and an empty reference crucible onto the TGA/DSC sensor.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min. This is a critical step to create a non-oxidative environment, ensuring that the observed thermal events are due to pyrolysis and not combustion.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.[6] This heating rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the DSC curve, determine the onset temperature of melting (endothermic peak).
-
From the TGA curve, identify the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Quantify the percentage of mass loss for each decomposition step.
-
Use the DTG curve to identify the temperature of the maximum rate of decomposition (peak minimum).
-
Diagram 1: TGA/DSC Experimental Workflow This diagram outlines the standardized procedure for obtaining thermal analysis data.
Caption: Standardized workflow for TGA/DSC analysis.
Section 3: Comparative Analysis of Thermal Profiles
The thermal behavior of the phthalic analogs is well-documented and serves as a valuable benchmark for understanding the properties of the naphthalene derivative.
Phthalic Acid: A Classic Case of Dehydration
When subjected to heating, phthalic acid exhibits a distinct two-stage thermal profile.
-
Melting and Decomposition: Phthalic acid melts at approximately 207°C.[7] However, thermal decomposition via dehydration begins to occur at temperatures above 180°C, concurrent with and following melting.[8]
-
Mass Loss (TGA): The TGA curve shows a sharp mass loss of approximately 10.8%. This corresponds precisely to the theoretical mass loss for the elimination of one molecule of water (H₂O) per molecule of phthalic acid.
-
End Product: The resulting product is phthalic anhydride, a more volatile and thermally stable compound that melts at 131.6°C and boils at 295°C.[3] The process is an intramolecular cyclization, a reaction favored by the close proximity of the two carboxylic acid groups.[2]
Monomethyl Phthalate: Decomposition via Methanol Elimination
Monomethyl phthalate follows a similar decomposition pathway, underscoring the inherent reactivity of the phthalic acid scaffold.
-
Thermal Instability: This compound is known to be thermally labile. Studies using gas chromatography, where samples are rapidly heated in an injection port, show that monomethyl phthalate readily decomposes to phthalic anhydride.[4][5]
-
Expected TGA/DSC Profile: A TGA analysis would be expected to show a significant mass loss corresponding to the elimination of methanol (CH₃OH), a loss of approximately 17.8%. This decomposition would likely be the primary thermal event, potentially obscuring a distinct melting point. The end product, once again, is the stable phthalic anhydride.
3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid: Enhanced Stability
Direct, published TGA/DSC data for this specific isomer is not widely available. However, based on the established stability of related naphthalene structures, a highly stable thermal profile can be predicted.
-
High Melting Point: Naphthalene dicarboxylic acids typically exhibit high melting points; for example, 2,3-naphthalenedicarboxylic acid melts at 239–241°C.[9] A similarly high melting point is expected for the subject compound.
-
Predicted Decomposition: The key difference lies in the decomposition pathway. The rigid naphthalene core significantly increases the stability of the molecule. Frameworks built from naphthalene-2,7-dicarboxylic acid have been shown to be stable up to 350°C.[6] It is therefore anticipated that 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid will not undergo a simple, low-temperature cyclization. Instead, its decomposition will likely occur at a much higher temperature (>300°C) and proceed through fragmentation of the ester and acid groups, or cleavage of the aromatic system itself, rather than a clean elimination of methanol.
Section 4: Summary of Thermal Properties
The following table summarizes the observed and predicted thermal data for the three compounds.
| Compound | Molecular Structure | Melting Point (°C) | Decomposition Onset (°C) | Primary Mass Loss (%) | Gaseous Byproduct |
| Phthalic Acid | Benzene-1,2-dicarboxylic acid | ~207[7] | >180[8] | ~10.8% | H₂O |
| Monomethyl Phthalate | Monomethyl benzene-1,2-dicarboxylate | Indistinct | (Predicted) <200[4][5] | (Predicted) ~17.8% | CH₃OH |
| 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid | 3-Methoxycarbonyl-2-naphthalenecarboxylic acid | (Predicted) >230[9] | (Predicted) >300[6] | (Predicted) Complex | CO₂, CO, H₂O, etc. |
Diagram 2: Structure-Property Relationship in Thermal Decomposition This diagram illustrates the mechanistic differences in the thermal decomposition pathways.
Caption: How molecular structure dictates thermal decomposition.
Section 5: Implications for Researchers and Industry Professionals
The pronounced difference in thermal stability between these two classes of compounds has significant practical consequences:
-
For Polymer Scientists: The superior thermal stability of naphthalene-based dicarboxylic acids makes them ideal monomers for high-performance polymers such as polyimides, polyesters, and polyamides intended for applications in aerospace, electronics, and automotive industries where resistance to high temperatures is paramount.[1] Phthalic anhydride, derived from the controlled thermal decomposition of phthalic acid, remains a crucial precursor for plasticizers and alkyd resins, but the polymers themselves have a lower service temperature.[8]
-
For Drug Development Professionals: Thermal analysis is a cornerstone of pre-formulation studies. A drug substance with a high, sharp melting point and a decomposition temperature well above its melting point, as predicted for the naphthalene derivative, is generally easier to formulate and process (e.g., via hot-melt extrusion) and is likely to have better long-term stability. Conversely, a compound prone to low-temperature decomposition, like the phthalic analogs, would require more stringent control over manufacturing and storage conditions to prevent degradation.
Conclusion
This comparative guide demonstrates a fundamental principle of materials science: molecular structure dictates physical properties. The thermal analysis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid and its phthalic analogs reveals a stark contrast in stability. The phthalic system, with its adjacent reactive groups on a flexible benzene ring, is predisposed to facile intramolecular cyclization at moderate temperatures. In contrast, the rigid, fused-ring structure of the naphthalene derivative imparts a significantly enhanced thermal stability, with decomposition occurring at much higher temperatures via fragmentation. This understanding is crucial for the rational design and selection of molecules for applications demanding high thermal performance.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
- 3. Sciencemadness Discussion Board - Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phthalic acid - Wikipedia [en.wikipedia.org]
- 8. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
XRD Characterization of 3-(Methoxycarbonyl)naphthalene-2-carboxylic Acid: A Structural Analysis Guide
Topic: X-ray diffraction (XRD) characterization of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid crystals Content Type: Publish Comparison Guide
Executive Summary
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid (also known as methyl 3-carboxy-2-naphthoate) represents a critical class of desymmetrized naphthalene building blocks.[1][2] Unlike its symmetric parent, 2,3-naphthalenedicarboxylic acid, this mono-ester possesses unique donor-acceptor properties that dictate its solid-state behavior and solubility profile.[1]
This guide compares the structural performance of this compound against its symmetric di-acid precursor and regioisomeric alternatives (e.g., 1,2-isomers). It establishes a self-validating Single Crystal X-Ray Diffraction (SC-XRD) protocol to definitively resolve regiochemistry and conformation—tasks often ambiguous via standard 1D-NMR.[1]
Comparative Analysis: Structural Performance & Identification
The primary challenge in developing naphthalene-based pharmaceuticals or organic electronic materials is distinguishing between regioisomers (1,2- vs. 2,3-substitution) and defining the hydrogen-bonding motif (dimer vs. catemer), which directly impacts solubility and bioavailability.[1]
Table 1: Structural Performance Comparison
| Feature | Target: 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid | Alternative A: 2,3-Naphthalenedicarboxylic acid | Alternative B: 1,2-Regioisomer |
| Symmetry | |||
| Steric Strain | Moderate (Ortho-like twisting) | Moderate | High (Peri-interaction) |
| H-Bond Motif | Catemer / Heterodimer: Acid donor | Homodimer: Acid | Intramolecular: Proximity often forces internal H-bond, reducing solubility.[2] |
| XRD Diagnostic | Torsion Angle: Carboxyls twisted ~30–60° out of plane.[2] | Torsion Angle: Symmetrical twisting.[2] | Distortion: Naphthalene ring buckling due to steric clash. |
| Solubility | High: Disrupted packing due to asymmetry and ester group.[2] | Low: Strong intermolecular dimer network.[2] | Variable: Dependent on internal H-bonding. |
Mechanistic Insight: The "Ester Effect"
In the di-acid (Alternative A), two carboxylic acid groups typically form a centrosymmetric dimer (
Experimental Protocol: Self-Validating Characterization Workflow
This protocol is designed to ensure phase purity and unambiguous structural assignment.
Phase 1: Crystallization Strategy
-
Objective: Obtain single crystals suitable for Mo-K
radiation ( mm). -
Method: Slow evaporation.
-
Solvent System: Methanol/Chloroform (1:1).[1][2]
-
Rationale: Methanol acts as a transient H-bond donor/acceptor to solubilize the acid, while chloroform promotes aggregation of the naphthalene cores via
- stacking.
-
-
Validation: Crystals must be prismatic. Needles often indicate rapid precipitation and high disorder.
Phase 2: Data Collection & Refinement[1][2]
-
Instrument: Bruker D8 QUEST or similar diffractometer.
-
Temperature: 100 K (Critical to freeze methyl group rotation).
-
Resolution: 0.75 Å or better.
Refinement Checklist (Self-Validation):
-
Carboxyl Torsion: Check the
torsion angle.[1][2] It should be non-zero (typically 30-60°) to relieve steric strain with the adjacent acid group.[1] -
Acid Proton Location: Locate the hydroxyl proton (
) in the difference Fourier map. Do not place it geometrically. Its position determines if the structure is a Zwitterion (rare) or neutral species. -
Disorder: The methyl ester group may show rotational disorder.[2] Use a split model (PART 1 / PART 2) if thermal ellipsoids are elongated.
Visualization of Structural Logic
The following diagram illustrates the decision matrix for characterizing the mono-ester versus its alternatives, highlighting the specific crystallographic signatures.
Figure 1: Decision logic for distinguishing the target mono-ester from common impurities and isomers using crystallographic motifs.
Detailed Packing Analysis (The "Why" Behind the Structure)
When analyzing the solved structure, focus on these specific interactions which define the material's performance:
A. The Hydrogen Bond Network
In 3-(methoxycarbonyl)naphthalene-2-carboxylic acid, the "syn" conformation of the carboxylic acid is typically preferred.[1]
-
Acceptor: Ester Carbonyl =O[1][2] (Preferred) or Acid Carbonyl =O[1][2][3] (Less common in mono-esters).[1]
-
Performance Implication: If the structure forms discrete dimers (Acid-Acid), the solubility will be lower.[2] If it forms infinite chains (Acid-Ester), the solubility in polar solvents generally increases due to the accessibility of the ester group.
B. - Stacking
The naphthalene cores will stack to maximize dispersion forces.[1][2]
-
Measurement: Measure the centroid-to-centroid distance between parallel naphthalene rings.
-
Target Range: 3.6 – 3.9 Å.
-
Significance: Tighter stacking (< 3.6 Å) correlates with higher melting points and greater thermodynamic stability.[1]
References
-
Fitzgerald, L. J., & Gerkin, R. E. (1992).[2] Structure of 2,3-naphthalenedicarboxylic acid. Acta Crystallographica Section C, 48(11), 1971-1975.[2] Link
- Context: Establishes the baseline structure of the symmetric di-acid for comparison.
-
Lalancette, R. A., et al. (2017). Interplay Between
-Stacking and Hydrogen Bonding in the Self-Association of Different Isomers of Naphthalenedicarboxylic Acid. The Journal of Physical Chemistry B, 121(19), 5086–5093.[4] Link[1]- Context: Provides theoretical and experimental data on the packing forces in naphthalene deriv
-
Gowda, B. T., et al. (2015).[2][3] Crystal structure of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid. Acta Crystallographica Section E, 71(5), o308.[3] Link
-
Context: Demonstrates the "c
) common in substituted naphthalene acids.[2]
-
Sources
- 1. BindingDB BDBM50213 3-Hydroxy-naphthalene-2-carboxylic acid (1-benzyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide::3-hydroxy-N-[(Z)-[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]-2-naphthalenecarboxamide::3-oxidanyl-N-[(Z)-[2-oxidanylidene-1-(phenylmethyl)indol-3-ylidene]amino]naphthalene-2-carboxamide::MLS000553595::N-[(Z)-(1-benzyl-2-keto-indolin-3-ylidene)amino]-3-hydroxy-2-naphthamide::N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-hydroxynaphthalene-2-carboxamide::SMR000171355::cid_9591396 [bindingdb.org]
- 2. 2,3-Naphthalenedicarboxylic acid | C12H8O4 | CID 95073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interplay Between π-Stacking and Hydrogen Bonding in the Self-Association of Different Isomers of Naphthalenedicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
[1]
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Officers Chemical CAS: 33539-22-3 (Analogous handling to Naphthalene-2,3-dicarboxylic acid derivatives)
Executive Summary & Risk Profile
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is a mono-ester derivative of naphthalene-2,3-dicarboxylic acid. While specific toxicological data for this isomer may be limited in public repositories, its structural analogs (naphthalene dicarboxylic acids and esters) are universally classified as Irritants (Skin/Eye/Respiratory) with potential for sensitization.
As a Senior Application Scientist, I advise treating this compound not just as a "standard organic solid," but as a fine particulate hazard . The naphthalene core confers lipophilicity, increasing the rate of dermal absorption compared to simple aliphatic acids, while the carboxylic acid moiety presents a corrosive/irritant risk to mucous membranes.
Primary Hazards:
-
Inhalation: High risk during weighing/transfer due to fine dust generation.
-
Dermal: Irritation and potential absorption.
-
Ocular: Severe irritation from dust or solution splashes.
The PPE Matrix: Layered Defense System
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the matter (Solid Powder vs. Solvated Reaction Mixture).
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Scientific Rationale |
| Respiratory | N95 (US) / P2 (EU) Respirator (Minimum requirement inside Fume Hood) | Fume Hood Only (Sash at working height) | Solid organic powders generate electrostatic dust that can bypass standard airflow if turbulence occurs. |
| Hand Protection | Single Nitrile Gloves (4 mil / 0.11 mm) | Double Gloving or Barrier Laminate (If using DCM/THF solvents) | The solid is unlikely to permeate nitrile quickly. However, once dissolved in aggressive solvents (e.g., Dichloromethane), the solvent acts as a carrier for the chemical. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Safety Glasses w/ Side Shields (Minimum) | Goggles seal the eyes against airborne dust, which safety glasses cannot do. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional) | Lab Coat + Chemical Apron (If handling >1L volumes) | Naphthalene derivatives can be difficult to wash out of fabrics; disposable sleeves prevent cuff contamination. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.
Phase A: Preparation & Engineering Controls
-
Static Mitigation: Organic esters/acids are prone to static charge. Place an ionizing bar or anti-static gun near the balance inside the hood.
-
Validation: Check that the powder does not "jump" or cling to the spatula during a test scoop.
-
-
Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Validation: The flow monitor alarm is silent and the sash is at the indicated safe height.
-
Phase B: Weighing & Transfer (Critical Risk Point)
-
Step 1: Don PPE as per the "Solid Handling" matrix above.
-
Step 2: Tare the receiving vessel (flask) before opening the chemical container.
-
Step 3: Transfer the solid using a long-handled spatula to keep hands outside the immediate vertical plane of the container.
-
Step 4 (The "Clean Break"): Immediately wipe the threads of the chemical container with a dry Kimwipe before recapping. This prevents "crust" formation that generates dust upon next opening.
Phase C: Reaction & Solvation
-
Step 1: Add solvent slowly down the side of the flask to avoid lofting dust.
-
Step 2: Once dissolved, the primary risk shifts from inhalation to permeation .
-
Step 3: If using syringes for sampling, assume the gloves are contaminated. Change gloves immediately if a drip occurs.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making logic for handling this specific compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for handling 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid. Note the critical decision point regarding solvent choice affecting glove selection.
Disposal & Emergency Procedures
Waste Management[1]
-
Solid Waste: Do not dispose of in trash. Segregate into "Hazardous Solid Waste" containers labeled with the specific chemical name. Naphthalene derivatives can be toxic to aquatic life; prevent release into drains.
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Contaminated PPE: Heavily soiled gloves or Tyvek sleeves should be treated as solid hazardous waste.
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Naphthalene compounds are lipophilic; soap is essential to remove them (water alone is insufficient).
-
Eye Contact: Flush for 15 minutes. Seek medical attention if irritation persists.
-
Spill (Solid): Do not dry sweep. Use a wet Kimwipe or a dedicated HEPA vacuum to clean up powder to prevent airborne dust generation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
